3-tert-butyl-1H-pyrazole-5-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-8(2,3)6-4-5(11-12-6)7(13)10-9/h4H,9H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFRMJHBYDBUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352101 | |
| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262292-02-4 | |
| Record name | 3-tert-butyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Chemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. This pyrazole derivative is a compound of interest in medicinal chemistry due to its structural motifs, which are associated with a wide range of pharmacological activities.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carbohydrazide functional group. These features make it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
| Property | Value | Source |
| CAS Number | 262292-02-4 | [1] |
| Molecular Formula | C₈H₁₄N₄O | [1] |
| Molecular Weight | 182.22 g/mol | [1] |
| Melting Point | 176-179 °C | [2] |
| Boiling Point | 285.2 °C at 760 mmHg (Predicted) | |
| Density | 1.092 g/cm³ | |
| Appearance | Solid | |
| Solubility | Information not readily available. Likely soluble in polar organic solvents. |
Synthesis Protocol
The primary synthetic route to this compound involves a two-step process starting from a β-dicarbonyl compound.[2][3]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
This precursor can be synthesized via the Claisen condensation of an appropriate ketone and diethyl oxalate.
Step 2: Synthesis of this compound
-
Reactants: Ethyl 5,5-dimethyl-2,4-dioxohexanoate and Hydrazine hydrate.[2][3]
-
Solvent: Ethanol.[2]
-
Procedure:
-
Dissolve Ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture. The exact temperature and duration may require optimization, but refluxing for several hours is typical for hydrazinolysis of esters.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
-
-
Yield: A reported yield for this reaction is 79%.[2]
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point should be measured and compared to the literature value (176-179 °C).[2]
Potential Biological Activities and Signaling Pathways
The pyrazole and carbohydrazide moieties are recognized pharmacophores, and their combination in this compound suggests a potential for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
Anticancer Activity
Derivatives of pyrazole-5-carbohydrazide have demonstrated notable cytotoxic activity against various cancer cell lines, including the human lung adenocarcinoma cell line A549.[4][5][6][7][8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis (programmed cell death).[4][5][8]
Based on studies of closely related pyrazole derivatives, a plausible signaling pathway for the anticancer activity involves the intrinsic (mitochondrial) apoptosis pathway. This can be initiated by the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax, leading to the release of cytochrome c from the mitochondria.[9] This, in turn, activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis.[9] Furthermore, these compounds may also induce cell cycle arrest, preventing cancer cell proliferation.[10][11]
Experimental Workflow for Biological Activity Screening
A typical workflow to evaluate the anticancer properties of this compound would involve a series of in vitro assays.
Conclusion
This compound represents a valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of its constituent moieties make it and its derivatives promising candidates for further investigation, particularly in the development of novel anticancer therapeutics. The provided technical information serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. This compound | CAS 262292-02-4 [matrix-fine-chemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel substituted pyrazole-5-carbohydrazide hydrazone derivatives and discovery of a potent apoptosis inducer in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and discovery of pyrazole-5-carbohydrazide N-glycosides as inducer of autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide
This technical guide provides a comprehensive overview of the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathways.
Introduction
This compound is a heterocyclic compound that integrates the key pharmacophoric features of a pyrazole ring and a carbohydrazide moiety. The pyrazole core is a prevalent scaffold in numerous pharmaceuticals, while the carbohydrazide functional group serves as a versatile linker for the synthesis of various derivatives with potential therapeutic applications. This guide outlines a reliable and efficient synthetic route to this compound, starting from commercially available materials.
Synthetic Pathway
The synthesis of this compound can be achieved through a two-step process commencing with the formation of a pyrazole carboxylic acid ethyl ester, followed by hydrazinolysis. An alternative, more direct route is also described.
A common starting material for this synthesis is ethyl 5,5-dimethyl-2,4-dioxohexanoate.[1] This is reacted with hydrazine hydrate to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1] Subsequent treatment of the ester with an excess of hydrazine hydrate affords the desired this compound.[1]
Alternatively, this compound can be prepared directly from ethyl-5,5-dimethyl-2,4-dioxohexanoate by treatment with hydrazine hydrate.[1]
Synthesis Pathway of this compound
Caption: Alternative synthetic routes to this compound.
Experimental Protocols
Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester
This procedure follows the initial step of the two-step synthesis.
Materials:
-
Ethyl 5,5-dimethyl-2,4-dioxohexanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate in ethanol is prepared.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated under reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.[1]
Synthesis of this compound from the corresponding ethyl ester
This is the final step in the two-step synthesis.
Materials:
-
3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester
-
Hydrazine hydrate (excess)
-
Ethanol
Procedure:
-
3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is refluxed for several hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford this compound.[1]
Direct Synthesis of this compound
This protocol describes the more direct, one-pot synthesis.
Materials:
-
Ethyl 5,5-dimethyl-2,4-dioxohexanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Ethyl 5,5-dimethyl-2,4-dioxohexanoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution.
-
The reaction mixture is heated at reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried to give this compound.[1]
Experimental Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester | C10H16N2O2 | 196.25 | Not reported | Not reported |
| This compound | C8H14N4O | 182.22 | Not reported | Not reported |
Note: Specific yield and melting point data were not available in the cited literature and may vary depending on the specific reaction conditions and purification methods used.
Conclusion
This technical guide has detailed the synthesis of this compound, providing both a two-step and a more direct one-pot synthetic route. The experimental protocols are straightforward and utilize readily available reagents, making this compound accessible for further derivatization and biological evaluation in drug discovery programs. The provided diagrams offer a clear visualization of the synthetic pathways and experimental workflow.
References
An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and structure, and presents its key physicochemical properties in a structured format. A detailed, step-by-step experimental protocol for its synthesis is provided. Furthermore, this guide explores the known biological activities of its derivatives, highlighting its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While specific biological data on the parent compound is limited in publicly available literature, the extensive research on its derivatives underscores its importance as a pharmacophore.
Chemical Identity and Physicochemical Properties
IUPAC Name: 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide[1]
Chemical Structure:
Molecular Formula: C₈H₁₄N₄O[1]
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 262292-02-4 | [1] |
| Molecular Weight | 182.227 g/mol | [1] |
| SMILES | CC(C)(C)C1=NNC(=C1)C(=O)NN | [1] |
| InChIKey | ZJFRMJHBYDBUGG-UHFFFAOYSA-N | [1] |
| Melting Point | 176-179 °C | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from the condensation of 3,3-dimethylbutan-2-one with diethyl oxalate to yield ethyl 5,5-dimethyl-2,4-dioxohexanoate. This intermediate is then cyclized with hydrazine hydrate to form the target compound.[2][3] An alternative pathway involves the initial formation of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, which is subsequently treated with hydrazine hydrate.[2][3]
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound has been reported in the Indian Journal of Heterocyclic Chemistry.[2]
Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1)
This intermediate is prepared by the reaction of 3,3-dimethylbutan-2-one with diethyl oxalate in the presence of sodium ethoxide.[2]
Step 2: Synthesis of this compound (2)
A mixture of ethyl 5,5-dimethyl-2,4-dioxohexanoate (10 g, 0.05 mol) and hydrazine hydrate (7.5 g, 0.15 mol) in ethanol (100 ml) is stirred for 2 hours at room temperature.[2] Following this, the reaction mixture is poured into 100 ml of ice-cold water. The resulting solid precipitate is filtered, washed with 50 ml of water, and dried to yield crude this compound.[2] The crude product can be recrystallized from an ethanol-water mixture to obtain the pure compound.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Biological and Pharmacological Potential
While specific quantitative biological data for this compound is not extensively reported in the literature, the pyrazole and carbohydrazide moieties are well-established pharmacophores. Derivatives of this scaffold have demonstrated a broad range of biological activities, suggesting that the parent compound is a valuable starting point for the development of new therapeutic agents.
Anticancer Activity of Derivatives
Numerous studies have reported the synthesis and evaluation of derivatives of this compound as potential anticancer agents. For instance, a series of novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives were synthesized and showed growth inhibitory effects on A549 lung cancer cells, with some compounds inducing apoptosis.[4] Similarly, other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and induce apoptosis.[4]
Antimicrobial Activity of Derivatives
Other Biological Activities of Pyrazole-Carbohydrazide Scaffolds
The broader class of pyrazole-carbohydrazide derivatives has been investigated for a wide array of pharmacological effects, including:
-
Anti-inflammatory activity
-
Anticonvulsant activity
-
Antidepressant activity
-
Analgesic activity
-
Antiparasitic activity
The diverse biological activities of these derivatives highlight the therapeutic potential of the this compound scaffold.
Logical Relationship of Derivative Activity
Caption: Potential biological activities derived from the core scaffold.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound. Its structure, combining the biologically active pyrazole ring with a reactive carbohydrazide functional group, makes it an attractive scaffold for medicinal chemistry research. While further investigation into the specific biological activities and mechanisms of action of the parent compound is warranted, the extensive body of research on its derivatives strongly supports its potential as a building block for the discovery and development of novel drugs targeting a range of diseases, including cancer and microbial infections. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical entity.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-tert-butyl-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 3-tert-butyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The structural features of this molecule, combining a substituted pyrazole ring with a carbohydrazide moiety, make it a valuable scaffold for the development of novel therapeutic agents. This document is intended to serve as a core reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data
Precise spectroscopic data for this compound is not extensively available in publicly accessible literature. Spectroscopic characterization is crucial for the unambiguous identification and purity assessment of the synthesized compound. While data for structurally related pyrazole derivatives is available, direct spectral information for the title compound remains to be fully documented in peer-reviewed journals. The following tables present anticipated and observed data for analogous compounds, which can serve as a reference for the characterization of this compound.
Table 1: Anticipated ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.3 | s | - |
| Pyrazole-H4 | ~6.5 | s | - |
| NH₂ | Broad s | - | |
| NH | Broad s | - | |
| CONH | Broad s | - |
Table 2: Anticipated ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~30 |
| C(CH₃)₃ | ~32 |
| Pyrazole-C4 | ~105 |
| Pyrazole-C5 | ~140 |
| Pyrazole-C3 | ~160 |
| C=O | ~165 |
Table 3: Anticipated IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H (stretch, pyrazole) | 3100-3300 | Medium |
| N-H (stretch, hydrazide) | 3200-3400 | Medium, Broad |
| C-H (stretch, t-butyl) | 2900-3000 | Strong |
| C=O (stretch, amide I) | 1650-1680 | Strong |
| N-H (bend, amide II) | 1515-1550 | Medium |
| C=N (stretch, pyrazole) | 1500-1600 | Medium |
Table 4: Anticipated Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 183.1246 |
| [M+Na]⁺ | 205.1065 |
Experimental Protocols
The synthesis of this compound can be achieved through two primary routes. Both methods are based on established pyrazole synthesis methodologies and subsequent functional group transformations.
Method 1: From Ethyl 5,5-dimethyl-2,4-dioxohexanoate
This is a direct, one-pot synthesis that involves the cyclization of a β-diketoester with hydrazine hydrate.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1-1.2 eq) to the solution at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and byproducts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: From Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
This two-step method involves the initial synthesis of the pyrazole ester followed by its conversion to the carbohydrazide. This approach allows for the isolation and characterization of the intermediate ester.
Step A: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 eq) dropwise to the solution while stirring at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step B: Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux for several hours, monitoring the conversion of the ester to the hydrazide by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate. Collect the solid by filtration and wash it with cold ethanol. The product can be recrystallized to achieve high purity.[1]
Visualizations
To aid in the understanding of the experimental workflow, a graphical representation of the synthetic pathways is provided below.
Caption: Synthetic routes to this compound.
References
A Technical Guide to the Biological Activity of Pyrazole Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] The incorporation of a carbohydrazide moiety into the pyrazole nucleus often enhances or confers novel biological properties, making these derivatives a subject of intense research and development.[3][4] This technical guide provides a comprehensive overview of the biological activities of pyrazole carbohydrazide derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The document details key experimental protocols, summarizes quantitative biological data, and visualizes relevant pathways and workflows to support ongoing research and drug discovery efforts in this promising area.
Core Biological Activities and Quantitative Data
Pyrazole carbohydrazide derivatives have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.
Anticancer Activity
The antiproliferative effects of pyrazole carbohydrazide derivatives have been demonstrated across a variety of human cancer cell lines. The primary mechanism often involves the induction of apoptosis or autophagy.[1][5]
| Compound/Derivative Series | Cancer Cell Line | Potency (IC50/GI50) | Reference |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | A549 (Lung Carcinoma) | LogP dependent, potent compounds identified | [1] |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazides | A549, NCIH460 (Lung Carcinoma) | IC50 = 32 µM (NCIH460) | [5] |
| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | A549, HepG-2, BGC823, BT474 | Potent antiproliferative activity reported | [6] |
| Pyrazole-5-carbohydrazide N-glycosides | A549 (Lung Carcinoma) | Inducers of autophagy | [6] |
| Pyrazole carbohydrazide derivative 1 | K562 (Chronic Myelogenous Leukemia) | pIC50 = 7.31 | [7] |
| Pyrazole carbohydrazide derivatives | B16F10 (Skin Cancer) | pIC50 = 6.30 - 6.75 | [7] |
| Pyrazole carbohydrazide derivative 60a (R = C6H5) | MCF-7 (Breast Cancer) | IC50 = 6.20 ± 0.40 μM | [8] |
Anti-inflammatory Activity
Several pyrazole carbohydrazide derivatives exhibit significant anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory mediators.[1]
| Compound/Derivative | Assay | Potency | Reference |
| Pyrazolone derivative 9 | Carrageenan-induced rat paw edema | Active | [3] |
| 1,3,4-trisubstituted pyrazole derivatives | Carrageenan-induced paw edema | Up to 84.2% inhibition | [1] |
| Pyrazoline derivative 2d and 2e | Carrageenan-induced paw edema | Most potent in series | [2] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM |
Antimicrobial Activity
The antimicrobial spectrum of pyrazole carbohydrazide derivatives includes activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound/Derivative Series | Microorganism | Potency (MIC) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | S. aureus, B. subtilis, K. pneumoniae, E. coli | 62.5–125 µg/mL | [9] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | C. albicans, A. flavus | 2.9–7.8 µg/mL | [9] |
| 5-(Benzofuran-2-yl)-1H-pyrazole-3-carbohydrazide 7 | Bacillus subtilis | Larger inhibition zone than Amoxicillin | [10] |
Enzyme Inhibitory Activity
A notable therapeutic target for pyrazole derivatives is the family of carbonic anhydrase (CA) enzymes, which are involved in various physiological processes.
| Compound/Derivative | Enzyme Isoform | Potency (Ki) | Reference |
| Pyrazole carboxamide derivative 4c | hCA IX | < 25.8 nM | [11] |
| Pyrazole carboxamide derivative 5b | hCA IX | < 25.8 nM | [11] |
| Pyrazole carboxamide derivative 15 | hCA IX | < 25.8 nM | [11] |
| Pyrazole derivative 6 | hCA I | IC50 = 23.87 nM | [12] |
| Pyrazole derivative 10 | hCA I | IC50 = 24.37 nM | [12] |
| Pyrazole-sulfonamide 6 | hCA I | Ki = 0.119 µM | [13] |
| Pyrazole-sulfonamide 11 | hCA II | Ki = 0.084 µM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for the synthesis of pyrazole carbohydrazides and for key biological assays.
Synthesis of Pyrazole Carbohydrazide Derivatives
A common and effective method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[12][14] Subsequent modifications can introduce the carbohydrazide moiety.
Protocol 1: Knorr Pyrazole Synthesis (General Procedure) [14][15]
-
Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), add a hydrazine derivative (1.0 eq.).
-
Catalysis: Add a catalytic amount of a suitable acid (e.g., HCl, H₂SO₄).
-
Reaction Conditions: Heat the mixture under reflux for a period of 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.
Protocol 2: Synthesis of N'-[(aryl)methylene]-1H-pyrazole-3-carbohydrazides [4][16]
-
Hydrazide Formation: Reflux a solution of a pyrazole-3-carboxylate ester (1.0 eq.) with hydrazine hydrate (excess, e.g., 5-10 eq.) in ethanol for 4-6 hours.
-
Isolation of Hydrazide: After cooling, the resulting pyrazole-3-carbohydrazide often precipitates and can be collected by filtration.
-
Condensation: Dissolve the pyrazole-3-carbohydrazide (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reaction Conditions: Reflux the mixture for 3-5 hours.
-
Product Isolation: Cool the reaction mixture. The Schiff base product typically precipitates and can be isolated by filtration, washed with cold ethanol, and dried.
Biological Assays
Protocol 3: MTT Assay for Anticancer Activity [7][10][11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.
Protocol 4: Carrageenan-Induced Paw Edema in Rats [2][5][17]
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin (5 mg/kg).
-
Edema Induction: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution) [1][3][8][18][19]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 6: Carbonic Anhydrase Inhibition Assay (Colorimetric) [9][13][20][21]
-
Reagent Preparation: Prepare solutions of human carbonic anhydrase (hCA), the substrate p-nitrophenyl acetate (p-NPA), and the test compounds in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Assay Setup: In a 96-well plate, add the assay buffer, the CA enzyme solution, and the test compound solution (or vehicle for control). Incubate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in kinetic mode over a period of 10-30 minutes. The absorbance increase corresponds to the formation of p-nitrophenol.
-
Data Analysis: Calculate the reaction rate (slope of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration and calculate the IC₅₀ or Ki value.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of pyrazole carbohydrazide derivatives stem from their interaction with various cellular targets and pathways.
Anticancer Mechanisms
Many pyrazole carbohydrazide derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways. The diagram below illustrates a simplified intrinsic apoptosis pathway that can be activated by these compounds.
Anti-inflammatory Mechanisms
The anti-inflammatory action is often linked to the inhibition of key enzymes in the arachidonic acid cascade, namely COX-1 and COX-2. By blocking these enzymes, the synthesis of prostaglandins (PGs), which are potent inflammatory mediators, is reduced.
Conclusion
Pyrazole carbohydrazide derivatives have firmly established themselves as a privileged scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. The data and protocols presented in this guide underscore their potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The continued exploration of structure-activity relationships, coupled with the application of robust screening assays, will undoubtedly lead to the discovery of new and more potent therapeutic agents based on this versatile chemical framework. This guide serves as a foundational resource for professionals dedicated to advancing the research and development of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. degres.eu [degres.eu]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchhub.com [researchhub.com]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. jk-sci.com [jk-sci.com]
- 15. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. inotiv.com [inotiv.com]
- 18. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. benchchem.com [benchchem.com]
- 21. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
Navigating the Solubility Landscape of 3-tert-butyl-1H-pyrazole-5-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and related pyrazole derivatives. Understanding the solubility of this compound is critical for its application in drug discovery and development, impacting formulation, bioavailability, and overall therapeutic efficacy. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from structurally analogous pyrazole-containing therapeutic agents to provide a robust predictive framework.
Data Presentation: Solubility of Structurally Related Pyrazole Derivatives
To infer the solubility profile of this compound, this section presents quantitative solubility data for three well-characterized pyrazole-containing drugs: Celecoxib, Phenylbutazone, and Rimonabant. These compounds share the pyrazole core and exhibit a range of physicochemical properties, offering valuable insights into the potential behavior of the target compound in various solvent systems.
| Compound | Solvent | Solubility | Temperature (°C) |
| Celecoxib | Water | Practically insoluble | 25 |
| Methanol | Freely soluble[1] | Room Temperature | |
| Ethanol (99.5) | Soluble[1] | Room Temperature | |
| Ethyl Acetate | High | 25 | |
| Acetonitrile | High | 25 | |
| Toluene | Low | 25 | |
| Phenylbutazone | Water | Practically insoluble[2][3] | Room Temperature |
| Ethanol (95) | Soluble[3] | Room Temperature | |
| Acetone | Freely soluble[2][3] | Room Temperature | |
| Chloroform | Freely soluble[2] | Room Temperature | |
| Diethyl Ether | Soluble[3] | Room Temperature | |
| DMSO | ~25 mg/mL[4] | Room Temperature | |
| DMF | ~25 mg/mL[4] | Room Temperature | |
| Rimonabant | Ethanol | ~30 mg/mL[5] | Room Temperature |
| DMSO | ~20 mg/mL[5] | Room Temperature | |
| DMF | ~20 mg/mL[5] | Room Temperature | |
| Water | Sparingly soluble[5] | Room Temperature |
Based on this comparative data, it is anticipated that this compound will exhibit poor aqueous solubility and demonstrate significantly higher solubility in organic solvents such as alcohols, DMSO, and DMF. The presence of the tert-butyl group may enhance lipophilicity, while the carbohydrazide moiety could contribute to some polar interactions.
Experimental Protocols: Determining Thermodynamic Solubility
A precise and reproducible experimental protocol is paramount for determining the solubility of a compound. The shake-flask method is a widely accepted approach for measuring thermodynamic solubility, which represents the equilibrium between the dissolved and undissolved solute.
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vial at a high speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
-
Calculation:
-
Determine the concentration of the original saturated solution by back-calculating from the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes and logical connections in the determination and analysis of compound solubility.
Caption: A streamlined workflow for determining the thermodynamic solubility of a compound.
Caption: Interplay of factors influencing compound solubility and its downstream impact.
References
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure has given rise to a multitude of therapeutic agents across various disease areas, including inflammation, cancer, and neurological disorders.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms of action of pyrazole-based compounds, focusing on their interactions with key biological targets. The content herein is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of complex biological pathways to facilitate further research and development in this promising field.
Anti-inflammatory Action: Targeting Cyclooxygenase (COX) Enzymes
A prominent class of pyrazole-based drugs exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] This selective inhibition allows for the mitigation of pain and inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7][8][9]
Mechanism of Action of Celecoxib and Other COX-2 Inhibitors
Celecoxib, a diaryl-substituted pyrazole, is a selective COX-2 inhibitor that effectively reduces prostaglandin synthesis, a key process in the inflammation and pain pathway.[7][8] Its chemical structure, featuring a sulfonamide side chain, allows it to bind to a hydrophilic region near the active site of the COX-2 enzyme.[8][9] This binding is approximately 10-20 times more selective for COX-2 over COX-1.[9] The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[8][10]
Beyond its anti-inflammatory role, celecoxib has also been investigated for its anti-cancer properties.[9][10] This is attributed to its ability to affect genes and pathways involved in inflammation and malignant transformation, including binding to Cadherin-11.[9] In cancer cells, celecoxib can induce apoptosis and cell cycle arrest by upregulating cell cycle inhibitors like CDKN1A/p21 and downregulating cyclins.[10]
Quantitative Data: In Vitro COX Inhibition
The following table summarizes the in vitro inhibitory activity of various pyrazole-based compounds against COX-1 and COX-2 enzymes.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | - | 2.16 | 2.51 | [11] |
| Compound 5f | - | 1.50 | 9.56 | [11] |
| Compound 6f | - | 1.15 | 8.31 | [11] |
| Compound 6e | - | 2.51 | - | [11] |
| Compound 11 | - | 0.043-0.049 | - | [12] |
| Compound 12 | - | 0.043-0.049 | - | [12] |
| Compound 15 | - | 0.043-0.049 | - | [12] |
| Compound 2a | - | 0.01987 | - | [13] |
| Compound 3b | - | 0.03943 | 22.21 | [13] |
| Compound 4a | - | 0.06124 | 14.35 | [13] |
| Compound 5b | - | 0.03873 | 17.47 | [13] |
| Compound 5e | - | 0.03914 | 13.10 | [13] |
| PYZ10 | - | 0.0000283 | - | [14] |
| PYZ11 | - | 0.0002272 | - | [14] |
| PYZ16 | >5.58 | 0.52 | 10.73 | [14] |
| Compound 5u | 133.78 | 1.79 | 74.92 | [15] |
| Compound 5s | 183.11 | 2.51 | 72.95 | [15] |
| Compound 5r | 163.59 | 2.54 | 64.40 | [15] |
| Compound 5t | 204.51 | 9.21 | 22.21 | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the COX inhibitory activity of pyrazole-based compounds using a solid-phase ELISA assay.[11]
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole compounds
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
ELISA plates
-
Assay buffer
-
Detection antibody and substrate
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors.
-
Add the diluted compounds to the wells of an ELISA plate.
-
Add the COX-1 or COX-2 enzyme to the wells.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate to allow for prostaglandin production.
-
Stop the reaction.
-
Perform an ELISA to quantify the amount of prostaglandin produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: COX-2 Inhibition
Caption: Pyrazole-based inhibitors block the COX-2 enzyme, preventing prostaglandin synthesis.
Neuromodulatory Effects: Targeting Cannabinoid Receptor 1 (CB1)
Pyrazole derivatives have also been developed as potent modulators of the endocannabinoid system, with rimonabant being a notable example that acts as a selective CB1 receptor antagonist or inverse agonist.[16][17]
Mechanism of Action of Rimonabant
Rimonabant binds to CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[16] By blocking or reversing the activation of these receptors by endocannabinoids, rimonabant disrupts signaling pathways that promote appetite and fat accumulation.[16][17] This leads to reduced food intake and has been shown to improve metabolic parameters such as insulin sensitivity and lipid profiles.[17] However, its association with adverse psychiatric effects led to its withdrawal from the market.[16]
Quantitative Data: CB1 Receptor Binding Affinity
The following table presents the binding affinities (Ki) of rimonabant and other compounds for the CB1 receptor.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Rimonabant | hCB1 | Radioligand Binding | Ki | 1.8 - 18 | [7] |
| Rimonabant | CB1 | Radioligand Binding | Ki | 2 | [7] |
| PIMSR | hCB1 | Radioligand Binding | Ki | 17 - 57 | [7] |
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol describes a filtration-based competitive binding assay to determine the binding affinity of a test compound for the CB1 receptor.[16][18][19]
Materials:
-
Cell membranes expressing human CB1 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Test pyrazole compound
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the binding by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway: CB1 Receptor Antagonism
Caption: Pyrazole-based antagonists block endocannabinoid binding to the CB1 receptor.
Anticancer Activity: Targeting Protein Kinases
The pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, which are crucial in cancer therapy due to the frequent dysregulation of kinase activity in malignant cells.[11][12][19]
Mechanism of Action of Pyrazole-Based Kinase Inhibitors
Pyrazole-based compounds have been shown to inhibit a variety of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[6][9][20] By binding to the ATP-binding pocket of these enzymes, they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that drive cell proliferation, survival, and angiogenesis.[6][18]
For instance, certain fused pyrazole derivatives have demonstrated potent dual inhibition of EGFR and VEGFR-2.[9][20] This dual-targeting approach can be particularly effective in cancer treatment by simultaneously inhibiting tumor growth and the formation of new blood vessels that supply the tumor.[18]
Quantitative Data: In Vitro Kinase and Cell Line Inhibition
The following tables summarize the inhibitory activities of various pyrazole-based compounds against different kinases and cancer cell lines.
Table 3.2.1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 3 | EGFR | 0.06 | [9] |
| Compound 9 | VEGFR-2 | 0.22 | [9] |
| Compound 18h | EGFR | 0.574 | [2] |
| Compound 18h | HER2 | 0.253 | [2] |
| Compound 18h | VEGFR-2 | 0.135 | [2] |
| Compound 18g | HER2 | 0.496 | [2] |
| Compound 18g | VEGFR-2 | 0.168 | [2] |
| Compound 18c | VEGFR-2 | 0.218 | [2] |
| Compound 11 | EGFR | 0.083 | [12] |
| Compound 11 | Topo-1 | 0.020 | [12] |
| Afuresertib | Akt1 | 0.00008 (Ki) | [8] |
| Compound 3 | ALK | 0.0029 | [8] |
| Compound 6 | Aurora A | 0.16 | [8] |
| Compound 17 | Chk2 | 0.0179 | [21] |
Table 3.2.2: Cancer Cell Line Inhibitory Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 4 | HEPG2 | Liver | 0.31 | [9] |
| Compound 11 | MCF-7 | Breast | 2.85 | [12] |
| Compound 11 | HT-29 | Colon | 2.12 | [12] |
| Compound 7a | HepG2 | Liver | 6.1 | [22] |
| Compound 7b | HepG2 | Liver | 7.9 | [22] |
| Afuresertib | HCT116 | Colon | 0.95 | [8] |
| Compound 6 | HCT116 | Colon | 0.39 | [8] |
| Compound 6 | MCF-7 | Breast | 0.46 | [8] |
Experimental Protocols
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[8]
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test pyrazole compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase enzyme solution to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the plate to allow the reaction to proceed.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent.
-
Measure the luminescence, which is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition and determine the IC50 value.
This assay assesses the effect of an inhibitor on the metabolic activity and proliferation of cancer cells.[8]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test pyrazole compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percent cell viability and determine the IC50 value.
Signaling Pathways
Caption: Dual EGFR/VEGFR-2 inhibitors block signaling for proliferation and angiogenesis.
Caption: Pyrazole-based CDK inhibitors halt cell cycle progression.
Vasodilatory Effects: Targeting Phosphodiesterase 5 (PDE5)
The pyrazole scaffold is also present in sildenafil, a well-known therapeutic agent for erectile dysfunction and pulmonary arterial hypertension, which functions as a selective inhibitor of phosphodiesterase type 5 (PDE5).[23]
Mechanism of Action of Sildenafil
Sildenafil's mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[23] In the corpus cavernosum, nitric oxide (NO) release during sexual stimulation leads to the production of cyclic guanosine monophosphate (cGMP), which mediates smooth muscle relaxation and vasodilation, resulting in penile erection. PDE5 is the enzyme responsible for the degradation of cGMP.[23] By inhibiting PDE5, sildenafil increases the levels of cGMP, thereby enhancing the erectile response.[23]
Signaling Pathway: PDE5 Inhibition
Caption: Sildenafil inhibits PDE5, leading to increased cGMP and vasodilation.
Conclusion
The pyrazole core continues to be a highly fruitful scaffold in the design and development of novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological activity against a wide array of biological targets. This guide has provided a comprehensive overview of the mechanisms of action of pyrazole-based compounds in key therapeutic areas, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways. It is anticipated that this resource will serve as a valuable tool for researchers and scientists, fostering further innovation in the discovery of next-generation pyrazole-based medicines.
References
- 1. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. egrove.olemiss.edu [egrove.olemiss.edu]
- 19. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Pyrazole Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough review of the core synthetic methodologies for preparing pyrazole carbohydrazides, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document outlines key synthetic routes, provides detailed experimental protocols, and presents a comparative analysis of these methods to aid in the selection of the most appropriate strategy for specific research and development needs.
Core Synthetic Strategies
The synthesis of pyrazole carbohydrazides can be broadly categorized into four primary approaches, each with its own set of advantages and limitations. These methods include the construction of the carbohydrazide moiety from a pre-formed pyrazole ring bearing a suitable functional group, or the formation of the pyrazole ring from a precursor already containing the hydrazide or a masked hydrazide functionality.
From Pyrazolo[3,4-d][1][2]oxazin-4-ones
A highly effective method for the synthesis of pyrazole-4-carbohydrazides involves the hydrazinolysis of pyrazolo[3,4-d][1][2]oxazin-4-one derivatives. This approach is characterized by its high yields and relatively straightforward procedure. The reaction proceeds via a nucleophilic attack of hydrazine on the carbonyl group of the oxazinone ring, leading to ring opening and the formation of the desired pyrazole carbohydrazide.
From Furan-2,3-diones
The condensation of furan-2,3-diones with arylhydrazines provides a viable route to pyrazole-3-carbohydrazides. This method offers a direct approach to the pyrazole core with the hydrazide functionality incorporated in a single step. The reaction is typically carried out in a suitable solvent under reflux conditions.
From Pyrazole Carboxylic Acid Esters
The direct conversion of a pyrazole carboxylic acid ester to the corresponding carbohydrazide via reaction with hydrazine hydrate is an intuitive and commonly employed method for the synthesis of hydrazides in general. However, in the context of pyrazole esters, the success of this method can be substrate-dependent. Some studies report this transformation to be unsuccessful under various conditions, while others utilize it as a standard procedure. This discrepancy may be attributed to the specific substitution pattern on the pyrazole ring and the reaction conditions employed.
From Pyrazole Carboxylic Acids
A versatile and reliable two-step approach for the synthesis of pyrazole carbohydrazides involves the initial activation of a pyrazole carboxylic acid, followed by reaction with hydrazine. The most common activation method is the conversion of the carboxylic acid to its corresponding acid chloride, typically using thionyl chloride or oxalyl chloride. The highly reactive acid chloride is then treated with hydrazine hydrate to afford the final pyrazole carbohydrazide in good yield.
Comparative Analysis of Synthesis Methods
The choice of synthetic route for a particular pyrazole carbohydrazide will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. The following table summarizes the key quantitative data for the methods described above, allowing for a direct comparison.
| Synthesis Method | Starting Material | Key Reagents | Typical Reaction Conditions | Typical Yield (%) |
| From Pyrazolo[3,4-d][1][2]oxazin-4-ones | Pyrazolo[3,4-d][1][2]oxazin-4-one | Hydrazine hydrate, Ethanol | Reflux, 2 hours | 70-90%[2] |
| From Furan-2,3-diones | Furan-2,3-dione | Arylhydrazine, Benzene | Reflux | 45-65%[3] |
| From Pyrazole Carboxylic Acid Esters | Pyrazole carboxylic acid ester | Hydrazine hydrate, Ethanol | Reflux, 4-8 hours | Variable*[2][4] |
| From Pyrazole Carboxylic Acids | Pyrazole carboxylic acid | SOCl₂ or (COCl)₂, Hydrazine | Room temperature to reflux | Good to excellent |
*Yields for the direct hydrazinolysis of pyrazole esters are reported to be variable and in some cases, the reaction has been reported to be unsuccessful.[2]
Experimental Protocols
The following are detailed methodologies for the key synthetic routes discussed. These protocols are intended to serve as a guide and may require optimization for specific substrates.
Protocol 1: Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide from a Pyrazolo[3,4-d][1][2]oxazin-4-one
Objective: To synthesize a pyrazole-4-carbohydrazide via the ring-opening of a pyrazolo-oxazinone.
Materials:
Procedure:
-
In a round-bottom flask, dissolve 1-phenyl-6-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 mL).
-
Add hydrazine hydrate (0.3 mL of 99% solution, 6 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 1-phenyl-5-benzamidopyrazole-4-carbohydrazide.[2]
Protocol 2: Synthesis of a Pyrazole-3-hydrazide from a Furan-2,3-dione
Objective: To synthesize a pyrazole-3-hydrazide through the condensation of a furan-2,3-dione and an arylhydrazine.
Materials:
-
Aryl-substituted furan-2,3-dione
-
Arylhydrazine
-
Benzene (or a suitable alternative solvent like toluene)
Procedure:
-
To a solution of the furan-2,3-dione (1 equivalent) in benzene, add the arylhydrazine (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole-3-hydrazide.[3]
Protocol 3: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylate Ester
Objective: To synthesize a pyrazole carbohydrazide by direct hydrazinolysis of the corresponding ester.
Materials:
-
Ethyl 1,3-disubstituted-1H-pyrazole-5-carboxylate
-
Hydrazine hydrate (85-99%)
-
Ethanol
Procedure:
-
Dissolve the ethyl pyrazole-5-carboxylate (0.01 mol) in ethanol (10 mL) in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 5 equivalents).
-
Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by recrystallization.[4]
Protocol 4: Synthesis of a Pyrazole-5-carbohydrazide from a Pyrazole-5-carboxylic Acid
Objective: To synthesize a pyrazole carbohydrazide from the corresponding carboxylic acid via an acid chloride intermediate.
Step A: Formation of the Pyrazole-5-carbonyl Chloride
Materials:
-
1,3-Disubstituted-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours, or until the reaction mixture becomes a clear solution.
-
Remove the solvent and excess thionyl chloride in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
Step B: Formation of the Pyrazole-5-carbohydrazide
Materials:
-
Crude pyrazole-5-carbonyl chloride from Step A
-
Hydrazine hydrate
-
Anhydrous DCM or THF
Procedure:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq) in anhydrous DCM.
-
Add the hydrazine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole-5-carbohydrazide.
-
The product can be further purified by recrystallization.
Visualization of a Common Synthetic Workflow
The following diagram illustrates a common synthetic pathway to pyrazole-5-carbohydrazides, starting from the well-established Knorr pyrazole synthesis to form a pyrazole ester, followed by its conversion to the target carbohydrazide.
Caption: A common workflow for the synthesis of pyrazole-5-carbohydrazides.
References
A Comprehensive Technical Guide to 3-tert-butyl-1H-pyrazole-5-carbohydrazide for Researchers and Drug Development Professionals
Introduction
3-tert-butyl-1H-pyrazole-5-carbohydrazide is a heterocyclic organic compound that has garnered significant interest within the medicinal chemistry and drug discovery sectors. Its molecular structure incorporates a pyrazole ring, a well-established pharmacophore known for its diverse biological activities, and a carbohydrazide functional group, which serves as a versatile synthetic handle for the creation of novel molecular entities. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis, and its role as a key building block in the development of therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| CAS Number | 262292-02-4 | [1] |
| Molecular Formula | C8H14N4O | [1] |
| Molecular Weight | 182.22 g/mol | |
| Melting Point | 177°C | [2] |
| Density | 1.092 g/cm³ | [2] |
| Boiling Point | 285.2°C at 760 mmHg | [2] |
Commercial Availability
A number of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers.
| Supplier | Purity | Catalog Number |
| J&K Scientific | 97% | 263304 |
| Shanghai Nianxing Industrial Co., Ltd. | Inquire | - |
| Matrix Fine Chemicals | Inquire | MM262292024 |
It is recommended to contact the suppliers directly for the most current pricing and availability information.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A common route involves the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[3] This reaction proceeds through the formation of an intermediate, 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester, which is then further reacted with an excess of hydrazine hydrate to yield the final product.[3]
Caption: Synthesis pathway of this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on established literature.[3]
Step 1: Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester
-
To a solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.
Step 2: Synthesis of this compound
-
Dissolve the 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester obtained in Step 1 in an appropriate solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature, which may induce precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a prominent scaffold in a multitude of biologically active compounds.[4][5] The incorporation of a carbohydrazide moiety provides a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives.
Derivatives of pyrazole-carbohydrazides have been investigated for a range of pharmacological activities, including:
-
Anticancer Activity: Certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and induce apoptosis.[6]
-
Anti-inflammatory Activity: The pyrazole core is a key component of several anti-inflammatory drugs, and research into novel pyrazole derivatives for this application is ongoing.[6]
-
Antimicrobial and Analgesic Properties: Various pyrazole derivatives have demonstrated antimicrobial and analgesic effects.[7]
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow using the target compound as a scaffold.
This compound is a valuable and commercially available building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the proven biological significance of the pyrazole-carbohydrazide scaffold make it an attractive starting point for drug discovery and development programs targeting a variety of diseases. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.
References
- 1. This compound | CAS 262292-02-4 [matrix-fine-chemicals.com]
- 2. 3-(tert-Butyl)-1H-pyrazole-5-carbohydrazide Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The incorporation of a carbohydrazide moiety into the pyrazole scaffold creates a versatile intermediate, 3-tert-butyl-1H-pyrazole-5-carbohydrazide, which serves as a valuable building block for synthesizing a diverse library of bioactive molecules.[1][4] The hydrazide group can be readily converted into various other heterocyclic systems, such as oxadiazoles and triazoles, or condensed with aldehydes and ketones to form hydrazones.[5][6] This application note provides a detailed protocol for the synthesis of this compound and its subsequent derivatization.
Experimental Protocols
Synthesis of this compound (2)
This protocol outlines the synthesis of the key intermediate, this compound, starting from ethyl-5,5-dimethyl-2,4-dioxohexanoate.[5]
Materials:
-
Ethyl-5,5-dimethyl-2,4-dioxohexanoate (1)
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
A mixture of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1) and an excess of hydrazine hydrate is prepared in ethanol in a round-bottom flask.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration using a Buchner funnel.
-
The crude product is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The resulting solid, this compound (2), is dried under vacuum. The product can be further purified by recrystallization from a suitable solvent if necessary.
Synthesis of N'-[(aryl)methylene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide Derivatives (3)
This protocol describes a general method for the synthesis of hydrazone derivatives by condensing the carbohydrazide intermediate with various aromatic aldehydes.[7][8]
Materials:
-
This compound (2)
-
Substituted aromatic aldehyde
-
Ethanol or another suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
Procedure:
-
Equimolar amounts of this compound (2) and the desired aromatic aldehyde are dissolved in ethanol in a round-bottom flask.
-
A few drops of glacial acetic acid are added to the mixture to catalyze the reaction.
-
The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The final N'-[(aryl)methylene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide derivative (3) can be purified by recrystallization.
Data Presentation
The following table summarizes representative data for the synthesis of this compound and one of its derivatives.
| Compound | Structure | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 2 | This compound | C8H14N4O | 182.23 | - | - |
| 3a | N'-[(anthracen-9-yl)methylidene]-3-tert-butyl-1H-pyrazole-5-carbohydrazide | C23H22N4O | 370.45 | - | - |
Note: Yields and melting points are dependent on specific reaction conditions and the purity of the final product. The provided data for compound 3a is based on its reported molecular formula and weight.[9]
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for producing this compound derivatives.
Caption: Synthetic scheme for this compound derivatives.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|RUO|Supplier [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Compound... [chemdiv.com]
Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carbohydrazide in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-tert-butyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The pyrazole nucleus is a well-established pharmacophore in numerous biologically active compounds, and the carbohydrazide moiety offers a key functional group for generating diverse derivatives. While this compound itself is primarily a building block, its derivatives have demonstrated significant potential as anticancer agents. These derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, often inducing apoptosis and causing cell cycle arrest.[1]
These application notes provide a comprehensive overview of the use of this compound and its derivatives in anticancer research. Detailed protocols for common in vitro assays are provided to guide researchers in evaluating the anticancer properties of newly synthesized compounds based on this scaffold.
Synthesis of this compound
A common synthetic route to this compound involves the treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[2] This reaction proceeds through a cyclization process to form the pyrazole ring, followed by hydrazinolysis of the ester to yield the desired carbohydrazide.
In Vitro Anticancer Activity of Derivatives
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The data presented below is a summary of findings for representative derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Hydrazone Derivatives | A549 (Lung) | MTT | Not specified | [3] |
| Benzimidazole-linked | U937 (Leukemia) | Not specified | Not specified | [3] |
| Benzimidazole-linked | K562 (Leukemia) | Not specified | Not specified | [3] |
| Benzimidazole-linked | HT29 (Colon) | Not specified | Not specified | [3] |
| Benzimidazole-linked | A549 (Lung) | Not specified | Not specified | [3] |
| Benzimidazole-linked | LoVo (Colon) | Not specified | Not specified | [3] |
| Indole-linked | HepG-2 (Liver) | MTT | 0.71 | [4] |
| Indole-linked | BGC823 (Gastric) | MTT | 0.71 | [4] |
| Indole-linked | BT474 (Breast) | MTT | 1.39 | [4] |
| Polysubstituted Pyrazoles | HepG2 (Liver) | Not specified | 2 | [5] |
| Pyrazole Carbaldehydes | MCF7 (Breast) | Not specified | 0.25 | [5] |
Experimental Protocols
The following are detailed protocols for standard assays used to evaluate the anticancer properties of compounds derived from this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of cell viability and cytotoxicity through the colorimetric MTT assay.[6][7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify externalized phosphatidylserine and PI to identify necrotic cells.[4][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by staining DNA with propidium iodide and analyzing by flow cytometry.[1][3][12][13]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash them once with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mechanism of Action: Potential Signaling Pathways
The anticancer activity of pyrazole carbohydrazide derivatives often involves the induction of apoptosis. While the precise mechanisms can vary between different derivatives and cancer cell types, several key signaling pathways are commonly implicated. These include the activation of the intrinsic apoptosis pathway, characterized by the regulation of Bcl-2 family proteins and subsequent caspase activation. Some derivatives may also act as inhibitors of crucial kinases involved in cancer cell proliferation and survival, such as EGFR.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. atcc.org [atcc.org]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Antimicrobial Testing of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-containing compounds represent a versatile class of heterocyclic molecules with a broad spectrum of biological activities, including promising antimicrobial properties. As the challenge of antimicrobial resistance continues to grow, the systematic evaluation of novel compounds like pyrazoles is paramount. These application notes provide detailed protocols for the in vitro assessment of the antimicrobial efficacy of pyrazole derivatives. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing and are designed to yield reproducible and comparable results. The primary assays covered are the Agar Well Diffusion method for preliminary screening, the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).
Data Presentation
The quantitative results from the antimicrobial testing of pyrazole compounds can be effectively summarized in the following tables for clear comparison and analysis.
Table 1: Zone of Inhibition of Pyrazole Compounds against Test Organisms
| Compound ID | Concentration (µg/mL) | Gram-Positive Bacteria (Zone of Inhibition in mm) | Gram-Negative Bacteria (Zone of Inhibition in mm) | Fungal Species (Zone of Inhibition in mm) |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| Pyrazole-A | 100 | 18 | 16 | 14 |
| Pyrazole-B | 100 | 22 | 20 | 19 |
| Pyrazole-C | 100 | 15 | 13 | 11 |
| Positive Control (e.g., Ciprofloxacin) | 10 | 25 | 23 | 28 |
| Positive Control (e.g., Clotrimazole) | 10 | N/A | N/A | N/A |
| Negative Control (e.g., DMSO) | - | 0 | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Pyrazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Pyrazole-A | S. aureus | 16 | 32 | 2 | Bactericidal |
| Pyrazole-A | E. coli | 32 | 128 | 4 | Bactericidal |
| Pyrazole-B | S. aureus | 8 | 16 | 2 | Bactericidal |
| Pyrazole-B | E. coli | 16 | 64 | 4 | Bactericidal |
| Pyrazole-C | S. aureus | 64 | >256 | >4 | Bacteriostatic |
| Pyrazole-C | E. coli | 128 | >256 | >2 | Bacteriostatic |
| Reference Antibiotic | S. aureus | 1 | 2 | 2 | Bactericidal |
| Reference Antibiotic | E. coli | 0.5 | 1 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]
Experimental Protocols
Agar Well Diffusion Assay
This method is a preliminary test to screen for the antimicrobial activity of the pyrazole compounds.[2][3]
Materials:
-
Test pyrazole compounds
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6 mm diameter)
-
Sterile swabs
-
Micropipettes and sterile tips
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent used to dissolve compounds, e.g., DMSO)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plates.[3]
-
Well Creation: Aseptically create wells in the agar plates using a sterile cork borer.[3][4]
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the pyrazole compound solution at a known concentration into the respective wells.[4] Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for about an hour at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[2][3]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.[3]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Materials:
-
Test pyrazole compounds
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Cultures of test microorganisms
-
Micropipettes and sterile tips
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each pyrazole compound. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.[6]
-
Inoculum Preparation: Prepare a bacterial inoculum and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[1]
-
Plate Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[5][6]
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the pyrazole compound at which there is no visible turbidity (growth) after incubation.[5][6] This can be assessed visually or by using a microplate reader.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC is determined to ascertain whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[1][7][8]
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile MHA plates
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[1]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole compound that results in a ≥99.9% reduction in the bacterial count compared to the initial inoculum.[1][7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for antimicrobial testing of pyrazole compounds.
Hypothetical Signaling Pathway Disruption by a Pyrazole Compound
Some pyrazole derivatives have been suggested to act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[9][10]
Caption: Inhibition of DNA gyrase by a pyrazole compound, leading to bacterial cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. hereditybio.in [hereditybio.in]
- 3. chemistnotes.com [chemistnotes.com]
- 4. botanyjournals.com [botanyjournals.com]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the NMR and Mass Spectrometry Characterization of Pyrazole Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the characterization of pyrazole carbohydrazide derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Pyrazole carbohydrazides are a significant class of heterocyclic compounds, widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Accurate structural elucidation using modern spectroscopic techniques is paramount for establishing structure-activity relationships (SAR) and advancing drug development programs.[3]
Synthesis of Pyrazole Carbohydrazides
A common and effective method for synthesizing 1-substituted-5-benzamidopyrazole-4-carbohydrazides involves the reaction of corresponding 1-substituted-6-phenylpyrazolo[3,4-d][4][5]oxazin-4(1H)-one derivatives with hydrazine hydrate.[6]
Experimental Protocol: General Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 1-substituted-6-phenylpyrazolo[3,4-d][4][5]oxazin-4(1H)-one (1.0 equivalent) in absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 to 1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux for approximately 2-4 hours.[6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole carbohydrazide.[6] Further purification can be achieved by recrystallization if necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazole carbohydrazides.
-
¹H NMR: Provides detailed information about the proton environment in the molecule. Key signals include the pyrazole ring protons (typically found between δ 6.0-8.0 ppm), aromatic protons from substituents, and the characteristic broad singlets of the N-H protons of the hydrazide and amide groups.[4][7] The chemical shifts and coupling constants (J-values) help in assigning the substitution pattern on the pyrazole ring.
-
¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals for the pyrazole ring carbons (C3, C4, C5, generally in the δ 100-150 ppm range), carbonyl carbons of the carbohydrazide and amide groups (δ 160-170 ppm), and carbons of any aromatic or aliphatic substituents are observed.[8][9][10]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals, especially in complex or unsymmetrically substituted derivatives. HMBC, for instance, can show long-range correlations between protons and carbons, helping to establish connectivity across the entire molecule.[4]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole carbohydrazide derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4][11][12] DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube.[13] Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient for 1D spectra.[12]
-
Troubleshooting: If N-H proton signals are broad or not visible, ensure the use of a dry solvent to minimize proton exchange with water.[4]
Data Presentation: NMR
The following table summarizes typical chemical shift ranges for a representative 1,5-disubstituted pyrazole-4-carbohydrazide. Actual values will vary based on specific substituents and the solvent used.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyrazole H-3 | ~7.5 - 8.5 (singlet) | ~138 - 148 |
| Pyrazole C-4 | - | ~105 - 115 |
| Pyrazole C-5 | - | ~140 - 150 |
| Phenyl H (at N1) | ~7.2 - 7.8 (multiplet) | ~120 - 140 |
| Amide N-H | ~9.0 - 10.5 (broad singlet) | - |
| Hydrazide N-H | ~9.5 - 10.0 (broad singlet) | - |
| Hydrazide N-H₂ | ~4.5 - 5.5 (broad singlet) | - |
| Amide C=O | - | ~160 - 168 |
| Hydrazide C=O | - | ~162 - 170 |
| Substituent Carbons | Varies with substituent | Varies with substituent |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique used to determine the molecular weight and confirm the elemental composition of pyrazole carbohydrazides.[5] It also provides crucial structural information through the analysis of fragmentation patterns.
-
Ionization Techniques: Electrospray Ionization (ESI) is commonly used for these compounds as they are often polar and can be analyzed directly from solution.[5] Electron Ionization (EI) can also be used, particularly with GC-MS, and often yields more extensive fragmentation useful for detailed structural analysis.[12]
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.[5]
-
Fragmentation Pattern: The fragmentation of pyrazoles often involves characteristic losses of N₂, HCN, or cleavage of the N-N bond.[14][15] For pyrazole carbohydrazides, common fragmentation pathways include the cleavage of the amide and hydrazide moieties, providing evidence for the presence of these functional groups.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation (ESI): Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[5][16] Filter the solution through a syringe filter (0.22 µm) before infusion or injection.
-
Instrument Setup: Calibrate the mass spectrometer to ensure mass accuracy. Select an appropriate ionization mode (positive ion mode is common for these compounds). Optimize source parameters to maximize the signal of the analyte.[5]
-
Data Acquisition: Acquire the mass spectrum in full scan mode. For further structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and analyzing its fragments.[5]
Data Presentation: Mass Spectrometry
The table below shows expected ions for a hypothetical pyrazole carbohydrazide (e.g., 1-Phenyl-5-benzamido-1H-pyrazole-4-carbohydrazide, MW = 321.32).
| m/z (Observed) | Ion Formula | Interpretation |
| 322.12 | [C₁₇H₁₅N₅O₂+H]⁺ | Molecular Ion ([M+H]⁺) |
| 305.10 | [C₁₇H₁₃N₃O₂+H]⁺ | Loss of NH₂NH (Hydrazide group) |
| 216.09 | [C₁₁H₁₀N₄O+H]⁺ | Cleavage of the benzoyl group |
| 105.03 | [C₇H₅O]⁺ | Benzoyl cation |
| 77.04 | [C₆H₅]⁺ | Phenyl cation |
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of pyrazole carbohydrazides.
Caption: Workflow for pyrazole carbohydrazide characterization.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. benchchem.com [benchchem.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. BiblioBoard [openresearchlibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for In Vitro Screening of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for a selection of robust in vitro assays suitable for the screening and characterization of pyrazole derivative libraries. The protocols outlined below are designed to assess the cytotoxic, anti-proliferative, and enzyme-inhibitory activities of these compounds, which are crucial early steps in the drug discovery pipeline.
Cell Viability and Cytotoxicity Screening using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a widely used and reliable method for the initial screening of compound libraries to identify cytotoxic agents.
Experimental Protocol
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, A549)[1]
-
Roswell Park Memorial Institute (RPMI) 1640 medium[1]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 4,000-4,500 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. The final DMSO concentration should not exceed 1%. Add the diluted compounds to the designated wells and incubate for 72 hours.[1]
-
MTT Addition: After the incubation period, add 20 μL of MTT solution (2.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition (GI%) relative to the vehicle control (DMSO-treated cells). The half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values can be determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation
| Compound ID | Target Cell Line | GI50 (µM)[1] |
| 4a | K562 | 0.26 |
| 4a | A549 | 0.19 |
| 5b | K562 | 0.021 |
| 5b | A549 | 0.69 |
| 5b | MCF-7 | >10 |
| 5e | K562 | 0.08 |
| 5e | A549 | 1.2 |
| 5e | MCF-7 | 0.9 |
Experimental Workflow
Caption: Workflow for the MTT-based cell viability assay.
In Vitro Tubulin Polymerization Inhibition Assay
Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[1] This assay measures the effect of compounds on the assembly of purified tubulin into microtubules, which can be monitored by an increase in fluorescence.
Experimental Protocol
Materials:
-
Purified tubulin protein (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
-
Glycerol
-
Microplate spectrofluorometer with temperature control
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.
-
Compound Addition: Add the pyrazole derivatives at various concentrations to the wells. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.[1]
-
Initiation of Polymerization: Add purified tubulin protein to each well to a final concentration of 2 mg/mL.[1]
-
Fluorescence Monitoring: Immediately place the plate in a microplate spectrofluorometer pre-warmed to 37°C. Monitor the increase in fluorescence over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent reporter.
-
Data Analysis: Plot the fluorescence intensity versus time for each compound concentration. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the fluorescence increase compared to the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Data Presentation
| Compound ID | IC50 (µM) for Tubulin Polymerization Inhibition[1] |
| 5b | 7.30 |
| Colchicine | 20 (used as a positive control) |
Signaling Pathway
Caption: Inhibition of tubulin polymerization by pyrazole derivatives.
Cyclooxygenase (COX) Enzyme Inhibition Assay
Pyrazole derivatives are well-known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes.[3] This in vitro assay measures the ability of compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes[4]
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Colorimetric substrate for peroxidase activity (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Heme
-
Microplate reader
Procedure:
-
Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with heme in the reaction buffer.
-
Compound Incubation: Add the pyrazole derivatives at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a known COX inhibitor (e.g., celecoxib) as a positive control.
-
Enzyme Addition: Add the pre-incubated enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Peroxidase Reaction: After a defined incubation time (e.g., 5 minutes), add the colorimetric substrate (TMPD). The peroxidase activity of COX converts TMPD to a colored product.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Data Presentation
| Compound ID | COX-2 IC50 (nM)[3] | Selectivity Index (COX-1 IC50 / COX-2 IC50)[3] |
| 2a | 19.87 | - |
| 3b | 39.43 | 22.21 |
| 4a | 61.24 | 14.35 |
| 5b | 38.73 | 17.47 |
| 5e | 39.14 | 13.10 |
| Celecoxib | - | - |
Signaling Pathway
Caption: Pyrazole derivatives inhibiting the COX-2 pathway.
References
Application Note: Purification of 3-tert-butyl-1H-pyrazole-5-carbohydrazide by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 3-tert-butyl-1H-pyrazole-5-carbohydrazide using silica gel column chromatography. This method is crucial for obtaining a high-purity compound, essential for subsequent analytical studies and drug development processes.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in pharmacologically active molecules.[1] The carbohydrazide functional group further enhances its potential as a building block for the synthesis of novel therapeutic agents. Accurate biological evaluation and characterization necessitate a highly purified sample of the compound. Column chromatography is a standard and effective method for the purification of such organic compounds.[2] This application note outlines a detailed protocol for the purification of this compound, ensuring the removal of synthetic byproducts and impurities.
Experimental Overview
The purification strategy involves the separation of the target compound from impurities based on differential adsorption to a stationary phase (silica gel) and elution with a mobile phase of a specific polarity. The process begins with the preparation of the crude sample, followed by packing the chromatography column, loading the sample, and eluting the column with an appropriate solvent system. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Experimental Protocol
3.1. Materials and Reagents
-
Crude this compound
-
Silica gel (200-300 mesh)[3]
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Dichloromethane (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Round bottom flasks
-
Rotary evaporator
3.2. Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the appropriate mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate (start with a ratio of 1:1).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound. Adjust the solvent polarity by varying the ratio of n-hexane to ethyl acetate to achieve the desired Rf.
3.3. Column Chromatography Procedure
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, allowing the silica gel to pack uniformly without air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry powder using a rotary evaporator.
-
Carefully add the dried, adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase of lower polarity than the one determined by TLC (e.g., n-hexane/ethyl acetate 4:1).
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. A suggested gradient is from n-hexane/ethyl acetate 4:1 to 1:1.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or flasks.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS).
-
Data Presentation
The following table summarizes the expected results from the TLC analysis and column chromatography purification of this compound.
| Parameter | Value |
| TLC Analysis | |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | n-Hexane:Ethyl Acetate (1:1) |
| Rf of this compound | ~0.35 |
| Rf of Less Polar Impurity | ~0.60 |
| Rf of More Polar Impurity | ~0.15 |
| Column Chromatography | |
| Stationary Phase | Silica Gel (200-300 mesh) |
| Elution Gradient | n-Hexane:Ethyl Acetate (from 4:1 to 1:1) |
| Purity of Crude Product | ~85% |
| Purity of Final Product | >98% |
| Yield of Purified Product | 75-85% |
Visual Workflow
The following diagram illustrates the workflow for the purification of this compound by column chromatography.
References
Application Notes and Protocols for Recrystallization of Pyrazole Carbohydrazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pyrazole carbohydrazide derivatives are a significant class of heterocyclic compounds widely investigated in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The purity of these compounds is paramount for accurate biological evaluation and potential therapeutic use. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, including pyrazole carbohydrazides. This document provides detailed protocols and application notes for the successful recrystallization of these compounds.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The general principle involves:
-
Dissolution: Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Hot Filtration (optional): Removing insoluble impurities from the hot solution by filtration.
-
Crystallization: Allowing the hot, saturated solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. Impurities remain dissolved in the solvent.
-
Isolation: Collecting the purified crystals by filtration.
-
Drying: Drying the crystals to remove any residual solvent.
Solvent Selection
The choice of solvent is critical for effective recrystallization. An ideal solvent should:
-
Exhibit high solubility for the pyrazole carbohydrazide compound at high temperatures and low solubility at low temperatures.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable.
-
Dissolve impurities readily at all temperatures or not at all.
Commonly used solvents for the recrystallization of polar organic compounds like pyrazole carbohydrazides include ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, and water, or mixtures thereof.
Table 1: General Solvent Systems for Pyrazole Carbohydrazide Recrystallization
| Solvent/Solvent System | Typical Ratio (v/v) | Compound Polarity Suitability | Notes |
| Ethanol | - | Moderately Polar to Polar | Often a good starting point. |
| Ethanol/Water | 1:1 to 9:1 | Polar | Water is added as an anti-solvent to induce crystallization. |
| Methanol | - | Polar | Similar to ethanol but more volatile. |
| Isopropanol | - | Moderately Polar | Less volatile than ethanol. |
| Acetonitrile | - | Polar Aprotic | Can be effective for a range of polar compounds. |
| Ethyl Acetate | - | Moderately Polar | Good for compounds with intermediate polarity. |
| Toluene | - | Nonpolar | Useful for less polar pyrazole derivatives. |
Experimental Protocols
Single-Solvent Recrystallization Protocol
This method is used when a single solvent meets the criteria for successful recrystallization.
Materials:
-
Impure pyrazole carbohydrazide compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the impure pyrazole carbohydrazide (e.g., 1.0 g) into an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent (e.g., 5-10 mL) and begin heating and stirring. Continue to add the solvent portion-wise until the compound completely dissolves at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a small amount of cotton or fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals on a watch glass in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mixed-Solvent Recrystallization Protocol
This method is employed when no single solvent is ideal. It uses a pair of miscible solvents, one in which the compound is soluble (solvent) and one in which it is insoluble (anti-solvent).
Materials:
-
Same as for single-solvent recrystallization.
-
Two miscible solvents (solvent and anti-solvent).
Procedure:
-
Dissolution: Dissolve the impure pyrazole carbohydrazide in the minimum amount of the hot "solvent" in which it is highly soluble.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with continuous swirling until the solution becomes faintly turbid (cloudy).
-
Re-dissolution: Add a few drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Visualization of Workflows
Caption: Workflow for single-solvent recrystallization.
Caption: Workflow for mixed-solvent recrystallization.
Troubleshooting
Table 2: Common Problems and Solutions in Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal. |
| Oiling out. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too insoluble. | Lower the temperature at which the compound is dissolved. Use a larger volume of solvent. Use a different solvent system. |
| Colored impurities remain. | The colored impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution before filtration. |
| Low recovery of purified compound. | Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | Pre-warm the filtration apparatus. Cool the filtrate in an ice bath for a longer period. Use a different solvent. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform recrystallizations in a well-ventilated fume hood, especially when using volatile or flammable organic solvents.
-
Use a heating mantle or steam bath for flammable solvents instead of a hot plate to avoid ignition of vapors.
-
Never heat a sealed container.
-
Be cautious when handling hot glassware and solutions.
Recrystallization is an indispensable technique for the purification of pyrazole carbohydrazide compounds. Careful selection of the solvent system and adherence to a systematic protocol are crucial for achieving high purity and yield. The troubleshooting guide and safety precautions outlined in this document should aid researchers in successfully implementing this technique.
Application Notes and Protocols for the Creation of a 3-tert-Butyl-1H-pyrazole-5-carbohydrazide Analog Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of a diverse library of analogs based on the 3-tert-butyl-1H-pyrazole-5-carbohydrazide scaffold. This privileged structure serves as a versatile starting material for the generation of novel compounds with potential therapeutic applications in oncology and infectious diseases.
Introduction
The pyrazole nucleus is a well-established pharmacophore present in numerous clinically approved drugs.[1] The incorporation of a carbohydrazide moiety at the 5-position of the pyrazole ring provides a key functional group for further chemical modifications, allowing for the exploration of a broad chemical space. The tert-butyl group at the 3-position can enhance metabolic stability and modulate the lipophilicity of the resulting analogs. This document outlines the synthetic strategies, detailed experimental protocols, and biological evaluation methods for creating a library of this compound analogs, including hydrazones, N'-substituted carbohydrazides, and 1,3,4-oxadiazoles.
Data Presentation
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 4 | 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2(3H)-one | Not Specified | Data not available |
| 5 | 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine | Not Specified | Data not available |
| 6 | 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione | Not Specified | Data not available |
| 11a-g | 5-(3-t-butyl-1H-pyrazol-5-yl)-N-substituted-1,3,4-oxadiazol-2-amine | Not Specified | Data not available |
Note: Specific IC50 values for the this compound analogs from the primary literature source were not available. The table structure is provided as a template for data organization upon experimental validation.
Table 2: Antimicrobial Activity of Pyrazole-Carbohydrazide Analogs
| Compound Type | Test Organism | MIC (µg/mL) |
| Pyrazole Hydrazone Analog | Staphylococcus aureus | 64 |
| Pyrazole Hydrazone Analog | Bacillus subtilis | 64 |
| Pyrazole Hydrazone Analog | Escherichia coli | Not Specified |
| Pyrazole Hydrazone Analog | Pseudomonas aeruginosa | Data not available |
| Pyrazole Hydrazone Analog | Candida albicans | 64 |
Note: The presented MIC values are for general pyrazole hydrazone derivatives and serve as a reference.[2][3] Specific MIC values for this compound analogs need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound (2)[4]
This protocol describes the synthesis of the key starting material, this compound, from ethyl 5,5-dimethyl-2,4-dioxohexanoate.
Materials:
-
Ethyl 5,5-dimethyl-2,4-dioxohexanoate (1)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
A mixture of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1) and an excess of hydrazine hydrate in ethanol is refluxed. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent to yield this compound (2).
Characterization:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. The IR spectrum is expected to show a strong absorption band around 1640 cm⁻¹ corresponding to the hydrazide carbonyl group.[4]
Protocol 2: Synthesis of N'-Arylmethylene-3-tert-butyl-1H-pyrazole-5-carbohydrazides (Hydrazone Analogs)
This protocol details the condensation reaction between the starting carbohydrazide and various aromatic aldehydes to form hydrazone analogs.
Materials:
-
This compound (2)
-
Substituted aromatic aldehydes
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (2) (1 equivalent) in ethanol or methanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of 5-(3-tert-Butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole Analogs[4]
This protocol describes the cyclization of the starting carbohydrazide to form various substituted 1,3,4-oxadiazole rings.
3.1 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2(3H)-one (4)
-
Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), triphosgene, dioxane.
-
Procedure: A solution of 3-t-butyl-1H-pyrazole-5-carbohydrazide (2) in dioxane is treated with triphosgene. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified.
3.2 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-amine (5)
-
Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), cyanogen bromide, sodium bicarbonate, aqueous dioxane.
-
Procedure: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2) is reacted with cyanogen bromide in a mixture of dioxane and water in the presence of sodium bicarbonate. The reaction progress is monitored by TLC. The product is isolated and purified.
3.3 Synthesis of 5-(3-t-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione (6)
-
Materials: 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), carbon disulfide, potassium hydroxide, ethanol.
-
Procedure: A mixture of 3-t-butyl-1H-pyrazole-5-carbohydrazide (2), potassium hydroxide, and carbon disulfide in ethanol is refluxed. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and acidified to precipitate the product, which is then filtered, washed, and dried.
Protocol 4: Synthesis of 5-(3-tert-Butyl-1H-pyrazol-5-yl)-1,3,4-thiadiazole-2-thiol
This protocol outlines the synthesis of a thiadiazole analog through the reaction of the carbohydrazide with carbon disulfide.
Materials:
-
This compound (2)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve potassium hydroxide in ethanol.
-
Add this compound (2) to the solution and stir.
-
Add carbon disulfide dropwise to the mixture at room temperature.
-
Reflux the reaction mixture for 8-12 hours, monitoring completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the library of this compound analogs.
Proposed Anticancer Signaling Pathway: Induction of Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by pyrazole-carbohydrazide analogs.
Proposed Anticancer Signaling Pathway: Cell Cycle Arrest
Caption: Proposed mechanism of G1/S cell cycle arrest via CDK2 inhibition by pyrazole analogs.
References
- 1. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Knorr Pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knorr pyrazole synthesis, a cornerstone reaction in heterocyclic chemistry for the preparation of substituted pyrazoles. First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this method have established it as a vital tool in medicinal chemistry and drug development, owing to the prevalence of the pyrazole scaffold as a key pharmacophore in numerous biologically active compounds.[1][3]
General Reaction Mechanism
The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[1][4][5][6] The mechanism initiates with the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][7][8] This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[1][4]
A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric products.[1][3] This selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions such as solvent and pH.[2][3][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
The Pivotal Role of Pyrazole Derivatives in Modern Medicinal Chemistry: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – The versatile scaffold of pyrazole continues to be a cornerstone in the discovery of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Researchers, scientists, and drug development professionals are increasingly leveraging the unique chemical properties of pyrazole derivatives to design potent inhibitors for a variety of biological targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole derivatives in key areas of medicinal chemistry, including oncology, inflammation, and infectious diseases.
Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Pyrazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical signaling pathways that are dysregulated in cancer. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzothiazole Hybrid (Compound 25) | HT29 (Colon) | 3.17 | |
| Pyrazole Benzothiazole Hybrid (Compound 25) | PC3 (Prostate) | 6.77 | |
| Pyrazolo[1,5-a]pyrimidine (Compound 34d) | HeLa (Cervical) | 10.41 | [1] |
| Pyrazolo[1,5-a]pyrimidine (Compound 34d) | DU-145 (Prostate) | 10.77 | [1] |
| DHT-derived Pyrazole (Compound 24e) | PC-3 (Prostate) | 4.2 | [1] |
| DHT-derived Pyrazole (Compound 24e) | MCF-7 (Breast) | 5.5 | [1] |
| Pyrazole-Thiadiazole Derivative (Compound 6g) | A549 (Lung) | 1.537 | [2] |
| Ferrocene-Pyrazole Hybrid (Compound 47c) | HCT-116 (Colon) | 3.12 | |
| Pyranopyrazole (Compound 50h) | 786-0 (Renal) | 9.9 µg/mL | [1] |
| Pyranopyrazole (Compound 50h) | MCF-7 (Breast) | 31.87 µg/mL | [1] |
Signaling Pathway: VEGFR-2 Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5]
Materials:
-
96-well microplate
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prominent example of a selective COX-2 inhibitor.[6] Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.
Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Dose | Reference |
| Compound K-3 | Carrageenan-induced paw edema | 52.0 | 100 mg/kg | [7] |
| Pyrazole Benzamide (Compound 5e) | Carrageenan-induced paw edema | 61.26 | Not specified | [8] |
| Pyrazole Benzamide (Compound 5l) | Carrageenan-induced paw edema | 60.1 | Not specified | [8] |
Signaling Pathway: COX-2 Inhibition
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.[7][8]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Pyrazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Grouping and Fasting: Divide the animals into groups (control, standard, and test groups) and fast them overnight with free access to water.
-
Drug Administration: Administer the pyrazole derivative or the standard drug orally or intraperitoneally. The control group receives only the vehicle.
-
Induction of Edema: After one hour of drug administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Applications: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indazole (Compound 2) | S. aureus | 32 | [9] |
| Indazole (Compound 3) | S. aureus | 64 | [9] |
| Pyrazoline (Compound 9) | S. aureus (MDR) | 4 | [9] |
| Pyrazole Carbothiohydrazide (Compound 21a) | S. aureus | 62.5 | [10] |
| Pyrazole Carbothiohydrazide (Compound 21a) | A. niger | 7.8 | [10] |
| Pyrazole Carbothiohydrazide (Compound 21a) | C. albicans | 2.9 | [10] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution for MIC Determination
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
96-well microtiter plate
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyrazole derivative stock solution
-
Standard antimicrobial agent
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the pyrazole derivative and the standard drug in the broth medium in the wells of the 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Synthesis of Pyrazole Derivatives
A common and versatile method for the synthesis of pyrazole derivatives involves the cyclocondensation of chalcones with hydrazine derivatives.
Experimental Workflow: Synthesis of Pyrazoline from Chalcone
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-tert-butyl-1H-pyrazole-5-carbohydrazide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-tert-butyl-1H-pyrazole-5-carbohydrazide as a versatile chemical intermediate in the synthesis of biologically active molecules. This document includes detailed experimental protocols for its synthesis and derivatization, a summary of quantitative biological activity data for its derivatives, and visualizations of relevant synthetic pathways.
Introduction
This compound is a valuable building block in medicinal chemistry, combining the pharmacologically significant pyrazole scaffold with a reactive carbohydrazide moiety. The pyrazole ring is a common feature in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The carbohydrazide group serves as a versatile handle for the synthesis of various heterocyclic systems, such as hydrazones, oxadiazoles, and triazoles, further expanding the chemical space for drug discovery. The presence of the bulky tert-butyl group can influence the steric and electronic properties of the final compounds, potentially enhancing their target specificity and pharmacokinetic profiles.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process starting from ethyl 5,5-dimethyl-2,4-dioxohexanoate. The initial step involves the cyclization of the dicarbonyl compound with hydrazine hydrate to form the corresponding pyrazole ethyl ester. Subsequent treatment with an excess of hydrazine hydrate yields the desired carbohydrazide.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
-
To a solution of ethyl 5,5-dimethyl-2,4-dioxohexanoate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent).
-
The reaction mixture is then heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.
Step 2: Synthesis of this compound [1]
-
A mixture of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1 equivalent) and an excess of hydrazine hydrate (typically 5-10 equivalents) is heated under reflux.[1]
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the excess hydrazine hydrate is removed under reduced pressure.
-
The resulting solid residue is washed with a suitable solvent (e.g., diethyl ether or cold ethanol) to give the pure this compound.
Diagram: Synthetic Pathway for this compound
Synthetic route to the title compound.
Applications in the Synthesis of Bioactive Molecules
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The following sections detail the protocols for the preparation of some of these derivatives.
Synthesis of Hydrazone Derivatives
The condensation of this compound with various aldehydes and ketones is a straightforward method to generate a library of hydrazone derivatives. These compounds have shown a broad spectrum of biological activities.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add the desired aldehyde or ketone (1 equivalent).
-
A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.
-
The mixture is typically refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent to yield the pure hydrazone derivative.
Synthesis of 1,3,4-Oxadiazole Derivatives
Cyclization of this compound can lead to the formation of 1,3,4-oxadiazole rings, which are present in many biologically active molecules.
Experimental Protocol: Synthesis of 5-(3-tert-butyl-1H-pyrazol-5-yl)-1,3,4-oxadiazole-2(3H)-thione [1]
-
A mixture of this compound (1 equivalent), potassium hydroxide (1 equivalent), and carbon disulfide (1.5 equivalents) in ethanol is refluxed.[1]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then cooled, and the solvent is evaporated.
-
The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford the desired 1,3,4-oxadiazole-2(3H)-thione.
Diagram: Derivatization of this compound
Key synthetic transformations.
Biological Activity of Derivatives
Derivatives of this compound have been investigated for their potential as therapeutic agents, particularly in the area of oncology. The following table summarizes some of the reported in vitro anticancer activities.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-5-carbohydrazide | (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.28 | |
| Pyrazole-5-carbohydrazide | 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | A549 (Lung) | 49.85 | [2] |
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for many derivatives of this compound is still under investigation, some studies on related pyrazole-5-carbohydrazide compounds suggest that they may exert their anticancer effects through the induction of apoptosis. For instance, certain salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[3]
Diagram: Potential Mechanism of Action in Cancer Cells
Hypothesized apoptotic pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic routes to this intermediate and its derivatives, coupled with the promising biological activities observed, make it an attractive scaffold for further investigation by researchers in medicinal chemistry and drug development. The provided protocols and data serve as a foundation for the exploration of novel therapeutics based on this privileged structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Designing Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of pyrazole-based kinase inhibitors. The protocols outlined below are foundational for identifying and characterizing novel inhibitor candidates.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a well-established driver of diseases like cancer.[1] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. Its advantageous properties include synthetic accessibility and the ability to form key hydrogen bond interactions within the ATP-binding site of a wide range of kinases.[1] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, providing a versatile anchor for inhibitor design.[2] Numerous FDA-approved kinase inhibitors incorporate a pyrazole core, underscoring its significance in modern drug discovery.[1] This document outlines the essential experimental protocols for researchers engaged in the development of novel pyrazole-based kinase inhibitors.
Data Presentation: In Vitro Potency of Pyrazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency (IC50 values) of exemplary pyrazole-based inhibitors against several key kinase targets.
Table 1: Pyrazole-Based B-Raf Kinase Inhibitors
| Compound ID | B-Raf (V600E) IC50 (nM) | Reference Compound |
| 1 | 31 | Vemurafenib |
| 2 | 45 | Dabrafenib |
| 3 | 15 | Encorafenib |
| 4 | 28 |
Table 2: Pyrazole-Based p38 MAPK Inhibitors
| Compound ID | p38α IC50 (nM) | Reference Compound |
| BIRB 796 | 38 | Doramapimod |
| Compound 16 | 8 | SB203580 |
| Compound 45 | 1 | [3] |
| Compound 60 | 25 | [3] |
Table 3: Pyrazole-Based CDK2 Inhibitors
| Compound ID | CDK2/Cyclin A IC50 (nM) | Reference Compound |
| Compound 9 | 960 | Roscovitine |
| Compound 7d | 1470 | [4] |
| Compound 4 | 3820 | [4] |
| PHA-533533 | 31 | [5] |
Table 4: Pyrazole-Based VEGFR-2 Inhibitors
| Compound ID | VEGFR-2 IC50 (nM) | Reference Compound |
| Compound 3i | 8.93 | Sorafenib |
| Compound 3a | 38.28 | [6] |
| Compound 11 | 190 | [7] |
| Compound 10e | 241 | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Generic Pyrazole Scaffold
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole core, a common starting point for many kinase inhibitors.
Materials:
-
Aryl or alkyl hydrazine
-
1,3-dicarbonyl compound
-
Ethanol or acetic acid (as solvent)
-
Glacial acetic acid (as catalyst, optional)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or acetic acid.
-
Addition of Hydrazine: Add the aryl or alkyl hydrazine (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrochloride), an equivalent of a base like sodium acetate may be added.
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid if required. Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete (typically after 2-24 hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the desired pyrazole derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the IC50 value of a test compound against a target kinase.[8][9][10]
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (for control wells) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (wells with no kinase).
-
Normalize the data with the "no inhibitor" control as 100% activity and a known potent inhibitor or highest concentration of the test compound as 0% activity.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the pyrazole-based inhibitors on cancer cell lines.[11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 4: Western Blot Analysis of Target Kinase Phosphorylation
This protocol is used to determine if the inhibitor affects the phosphorylation of the target kinase or its downstream substrates within a cellular context.[14]
Materials:
-
Cancer cell line of interest
-
Cell culture dishes
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and treat with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and load equal quantities onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized workflow for the development of pyrazole-based kinase inhibitors.
Caption: Simplified p38 MAPK signaling cascade and the point of inhibition.
Caption: Role of CDK2/Cyclin A in cell cycle progression and its inhibition.
Caption: Overview of the VEGFR-2 signaling pathway in angiogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. broadpharm.com [broadpharm.com]
- 11. protocols.io [protocols.io]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide. Our aim is to address common issues encountered during synthesis, with a focus on identifying and mitigating the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic pathways for the preparation of this compound:
-
Route A: A one-pot reaction involving the treatment of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate.[1]
-
Route B: A two-step process where ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is first synthesized and then subsequently reacted with an excess of hydrazine hydrate to yield the desired carbohydrazide.[1]
Q2: What are the common side products observed during the synthesis of this compound from its corresponding ethyl ester and hydrazine hydrate?
A2: During the conversion of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate to the carbohydrazide using hydrazine hydrate, several side products can form. These include:
-
Unreacted Starting Material: Incomplete reaction can leave residual ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in the final product.
-
3-tert-butyl-1H-pyrazole-5-carboxylic acid: Hydrolysis of the ester or the carbohydrazide under certain conditions (e.g., presence of water, prolonged heating) can lead to the formation of the corresponding carboxylic acid.
-
N,N'-bis(3-tert-butyl-1H-pyrazole-5-carbonyl)hydrazine: This diacylhydrazine impurity can form, particularly if the reaction temperature is too high or if there is a localized excess of the starting ester.
Q3: How can I minimize the formation of the diacylhydrazine side product?
A3: To minimize the formation of N,N'-bis(3-tert-butyl-1H-pyrazole-5-carbonyl)hydrazine, consider the following strategies:
-
Control of Stoichiometry: Use a significant excess of hydrazine hydrate to favor the formation of the desired mono-acylated product.
-
Temperature Control: Maintain a controlled reaction temperature. High temperatures can promote the formation of the diacylhydrazine.
-
Slow Addition: Add the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate slowly to a solution of hydrazine hydrate to prevent localized high concentrations of the ester.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of the desired carbohydrazide | - Incomplete reaction. - Hydrolysis of the starting ester or product. - Formation of multiple side products. | - Increase reaction time or temperature cautiously, monitoring for side product formation. - Ensure anhydrous conditions if hydrolysis is suspected. - Optimize stoichiometry and addition rate as per Q3. |
| Presence of a significant amount of unreacted ethyl ester in the final product | - Insufficient reaction time or temperature. - Inadequate amount of hydrazine hydrate. | - Prolong the reaction time or slightly increase the temperature, monitoring by TLC or LC-MS. - Increase the molar excess of hydrazine hydrate. |
| Isolation of 3-tert-butyl-1H-pyrazole-5-carboxylic acid as a major byproduct | - Presence of water in the reaction mixture. - Hydrolysis during workup or purification. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere. - Neutralize the reaction mixture carefully during workup to avoid acidic or basic conditions that could promote hydrolysis. |
| Detection of a high molecular weight impurity consistent with the diacylhydrazine | - High reaction temperature. - Insufficient excess of hydrazine hydrate. - Poor mixing leading to localized high concentrations of the ester. | - Lower the reaction temperature. - Increase the excess of hydrazine hydrate. - Ensure efficient stirring throughout the addition and reaction. |
Experimental Protocols
Synthesis of this compound from Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
To a solution of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol, an excess of hydrazine hydrate (5-10 eq) is added. The reaction mixture is stirred at reflux for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure. The resulting residue is then triturated with water or a suitable non-polar solvent to precipitate the product, which is collected by filtration, washed, and dried.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating common side products.
References
Technical Support Center: Pyrazole Carbohydrazide Synthesis
Welcome to the technical support center for pyrazole carbohydrazide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of pyrazole carbohydrazide and related pyrazole derivatives.
Issue 1: Consistently Low or No Yield of Pyrazole Carbohydrazide
Question: My reaction to form pyrazole carbohydrazide from the corresponding ethyl pyrazole-4-carboxylate and hydrazine hydrate is resulting in very low yield or no product at all. What could be the cause and how can I improve it?
Answer:
Low or no yield in the direct hydrazinolysis of ethyl pyrazole-4-carboxylates is a frequently encountered issue.[1][2] Key factors to investigate include the purity of starting materials, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Assess Starting Material Purity:
-
Optimize Reaction Conditions:
-
Temperature and Time: While refluxing for extended periods (e.g., 15 hours in ethanol) has been attempted, it has been reported to be unsuccessful, with the starting ester remaining untransformed.[1]
-
Catalysis: Acid catalysis has also been reported to be ineffective in promoting this specific transformation.[1]
-
Solvent: Ethanolic solutions are commonly used, but the direct reaction often fails to yield the desired product.[1]
-
-
Consider an Alternative Synthetic Route:
-
It has been demonstrated that the direct conversion of 5-benzamidopyrazole-4-carboxylic acid ethyl esters to the corresponding carbohydrazide with hydrazine hydrate is unsuccessful.[1][2]
-
A more effective method involves the use of a different starting material. High yields (70-90%) of 1-substituted-5-benzamidopyrazole-4-carbohydrazides have been achieved by reacting 1-substituted-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate.[1][2]
-
Issue 2: Formation of Multiple Products (Regioisomers)
Question: I am observing the formation of two or more products in my pyrazole synthesis, which I suspect are regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a common challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in Knorr-type pyrazole synthesis.[3][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to different pyrazole products.[3]
Troubleshooting Steps:
-
Analyze Steric and Electronic Factors: The regioselectivity is influenced by both steric hindrance and the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[3] Carefully consider the starting materials to predict the likely major isomer.
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.
-
Catalyst: The choice of acid or base catalyst can influence the site of the initial nucleophilic attack.
-
-
Purification: If the formation of regioisomers cannot be avoided, separation can be attempted using column chromatography on silica gel.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyrazole synthesis in general?
A1: Low yields in pyrazole synthesis, such as the Knorr synthesis, can often be attributed to several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions.[3][4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[3]
-
Incomplete Reactions: The cyclocondensation reaction can be slow. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[3]
-
Side Reactions: The formation of regioisomers, incomplete cyclization to form pyrazolines, or degradation of starting materials can reduce the yield of the desired pyrazole.[3][5][6]
Q2: My reaction mixture has turned a dark color. Is this normal and how can I purify my product?
A2: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, particularly when using hydrazine salts.[3] This is often due to the formation of colored impurities from the hydrazine starting material.[3] If the reaction mixture becomes acidic, it may promote the formation of these colored byproducts.[3] Purification can typically be achieved through recrystallization or column chromatography on silica gel to remove these impurities.[3]
Q3: Can I use a different starting material to synthesize pyrazole carbohydrazide if the reaction with the ethyl ester is not working?
A3: Yes, as mentioned in the troubleshooting guide, an alternative and more successful route is the reaction of 1-methyl- or 1-phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives with hydrazine hydrate. This method has been reported to produce 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives in high yields (70–90%).[1][2]
Data Presentation
Table 1: Comparison of Yields for Pyrazole Carbohydrazide Synthesis Methods
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester | Hydrazine Hydrate | 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide | Unsuccessful | [1] |
| 1-Methyl- or 1-Phenyl-6-phenylpyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives | Hydrazine Hydrate | 1-Methyl- or 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide derivatives | 70-90% | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 1-R-5-(substituted)benzamidopyrazole-4-carbohydrazides (Successful Method)
This protocol is adapted from a successful synthesis of pyrazole carbohydrazide derivatives.[1]
Materials:
-
1-R-6-(substituted)phenylpyrazolo[3,4-d]-1,3-oxazin-4(1H)-one (6 mmol)
-
Hydrazine hydrate (99% solution, 0.3 ml, 6 mmol)
-
Absolute ethanol (40 ml)
Procedure:
-
To a solution of the appropriate 1-R-6-(substituted)phenylpyrazolo[3,4-d]-1,3-oxazin-4(1H)-one (6 mmol) in absolute ethanol (40 ml), add hydrazine hydrate (0.3 ml of 99% solution, 6 mmol).
-
Heat the reaction mixture under reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Attempted Synthesis of 1-Phenyl-5-benzamidopyrazole-4-carbohydrazide from Ethyl Ester (Unsuccessful Method for Comparison)
This protocol illustrates an attempted synthesis that was reported to be unsuccessful and serves as a reference for what to avoid.[1]
Materials:
-
1-Phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
An ethanolic solution of 1-phenyl-5-benzamidopyrazole-4-carboxylic acid ethyl ester and hydrazine hydrate in a molar ratio of 1:5 was prepared.
-
The solution was heated under reflux for 15 hours.
-
Reaction progress was monitored by TLC, which showed that the starting ester was not transformed.[1]
Visualizations
Caption: Troubleshooting workflow for low pyrazole carbohydrazide yield.
Caption: Comparison of experimental workflows for pyrazole carbohydrazide synthesis.
References
troubleshooting regioisomer formation in pyrazole synthesis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering challenges with regioisomer formation during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This typically occurs when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can result in two different substitution patterns.[1][2][3] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[1]
Q2: What primary factors influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[2][4]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1][2]
-
Electronic Effects: The electronic nature of the substituents is crucial.[2] Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for nucleophilic attack.[1][5]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[2][3] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the regioselectivity of the reaction compared to conventional solvents like ethanol.[5] Protic solvents can enhance the electrophilicity of a carbonyl carbon through hydrogen bonding, influencing the reaction pathway.[6]
Q3: My pyrazole synthesis yielded a mixture of regioisomers. How can I improve the selectivity towards the desired product?
A3: If you have obtained a mixture of regioisomers, consider the following optimization strategies:
-
Change the Solvent: This is often the most effective and straightforward modification. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically improve regioselectivity, often favoring a single isomer.[5]
-
Modify Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the ratio of regioisomers formed.[1] Experiment with running the reaction at different temperatures (e.g., room temperature, reflux, or cooled) to see if the isomer ratio improves.
-
Adjust the pH: The use of acidic or basic catalysts can influence which nitrogen atom of the substituted hydrazine initiates the attack. For instance, using the hydrochloride salt of a hydrazine in an aprotic solvent can favor the formation of a specific regioisomer.[7]
-
Alternative Synthetic Routes: If optimizing the Knorr condensation is unsuccessful, consider alternative, highly regioselective methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions.[7][8][9]
Q4: How can I separate a mixture of pyrazole regioisomers?
A4: If a mixture of regioisomers is unavoidable, they can often be separated using standard laboratory techniques:
-
Column Chromatography: This is the most common and effective method for separating regioisomers.[10][11] A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is necessary to find an eluent that provides the best possible separation.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.[11]
-
High-Performance Liquid Chromatography (HPLC): For difficult separations or for isolating highly pure samples for analysis, chiral or reversed-phase HPLC can be employed.[12]
Q5: What are the best analytical techniques for identifying and distinguishing between pyrazole regioisomers?
A5: A combination of spectroscopic techniques is essential for the unambiguous identification of pyrazole regioisomers:[13]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose. 1D ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of each isomer.[13][14]
-
2D NMR (NOESY): For definitive structure assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is invaluable. It identifies through-space correlations between protons, for example, between the protons on the N-substituent and the protons at the 3- or 5-position of the pyrazole ring, confirming their proximity and thus the isomeric structure.[10][13][15]
-
X-ray Crystallography: If a suitable single crystal can be obtained, single-crystal X-ray crystallography provides absolute proof of the molecular structure and connectivity of a specific regioisomer.[16][17]
Data Presentation: Solvent Effects on Regioselectivity
The choice of solvent can profoundly influence the ratio of regioisomers formed. The following table summarizes quantitative data from the reaction of various 1,3-diketones with methylhydrazine.
| 1,3-Diketone (R¹) | Solvent | Ratio of Regioisomers (1,3- : 1,5-) | Total Yield (%) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 15:85 | 92 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 95 | |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 98 | [5] |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | EtOH | 15:85 | 89 | |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 80:20 | 93 | |
| 1-(2-thienyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 96:4 | 98 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | 43:57 | 93 | |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 | 94 |
Note: The 1,3-regioisomer refers to the pyrazole with the N-methyl group adjacent to the R¹ substituent.
Visualizations
Caption: Knorr synthesis pathways leading to two possible regioisomers.
Caption: A logical workflow for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: Regioselective Synthesis Using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[3]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up reagents (ethyl acetate, water, brine) and purification supplies (anhydrous sodium sulfate, silica gel)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: Separation of Pyrazole Regioisomers by Column Chromatography
This is a general protocol for separating a mixture of two pyrazole regioisomers.[3][10]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (for flash chromatography)
-
A series of solvents for eluent screening (e.g., hexanes, ethyl acetate, dichloromethane)
-
TLC plates and visualization method (e.g., UV lamp, iodine chamber)
-
Chromatography column and collection tubes
Procedure:
-
TLC Analysis: Perform a thorough screening of solvent systems using TLC to identify an eluent that provides the best possible separation (largest difference in Rf values) between the two isomer spots.[1] Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate.
-
Column Packing: Prepare a flash chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude regioisomeric mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with the selected solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the fractions being collected by TLC to determine which ones contain the separated, pure isomers.
-
Combine and Concentrate: Combine the fractions containing each pure isomer separately. Remove the solvent from the combined fractions under reduced pressure to yield the isolated regioisomers.
-
Characterization: Confirm the purity and identity of each isolated isomer using NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole synthesis [organic-chemistry.org]
- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Carbohydrazide Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of carbohydrazide compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is carbohydrazide and what are its primary applications in a research setting?
Carbohydrazide (CH₆N₄O) is a white, water-soluble solid.[1] It is a derivative of hydrazine and possesses strong reducing properties.[2] In industrial and laboratory settings, it is widely used as an oxygen scavenger in boiler water treatment to prevent corrosion.[1][3][4] Its ability to react with oxygen, even at low temperatures and pressures, makes it a safer alternative to the more hazardous hydrazine.[3][4] Additionally, carbohydrazide and its derivatives are versatile intermediates in organic synthesis for pharmaceuticals, herbicides, plant growth regulators, and dyestuffs.[1][5]
Q2: What are the primary factors that affect the stability of carbohydrazide in solution?
The stability of carbohydrazide in solution is influenced by several key factors:
-
Temperature: Higher temperatures accelerate the reaction rate of carbohydrazide with dissolved oxygen.[6] At temperatures above 150°C (302°F), it begins to hydrolyze, generating hydrazine and carbon dioxide. Above 200°C (392°F), it decomposes into ammonia, nitrogen, and hydrogen.
-
pH: The stability of carbohydrazide varies significantly with the pH of the solution.
-
Neutral (pH ~7): It exhibits relatively good stability, with a slow, gradual reaction with dissolved oxygen.[6]
-
Acidic (pH < 7): In strongly acidic solutions, carbohydrazide can be protonated, which reduces its reactivity with oxygen.[6]
-
Alkaline (pH > 7): In moderately alkaline solutions (pH 8-10), its reactivity with oxygen can be enhanced.[6] However, in strongly alkaline conditions (pH > 12), it may undergo hydrolysis, leading to a loss of its oxygen-scavenging ability.[6]
-
-
Presence of Metal Ions: Metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), can act as catalysts, accelerating the decomposition of carbohydrazide.[5][6]
-
Exposure to Air (Oxygen) and UV Light: As an oxygen scavenger, carbohydrazide readily reacts with dissolved oxygen, leading to its depletion.[2][7] Exposure to UV light can also cause it to decompose into ammonia, hydrogen, and nitrogen.[5]
Q3: My carbohydrazide solution appears cloudy or has formed a precipitate. What could be the cause?
Cloudiness or precipitation in a carbohydrazide solution can indicate several issues:
-
Degradation: The compound may have started to decompose due to factors like elevated temperature, improper pH, or exposure to light.
-
Contamination: The presence of incompatible substances or metal ions could be causing precipitation or accelerating degradation.[8][9]
-
Low Solubility: While carbohydrazide is highly soluble in water, using a solvent in which it is less soluble (like alcohol) or preparing a supersaturated solution could lead to precipitation, especially at lower temperatures.[1]
Q4: How should I prepare and store carbohydrazide solutions to ensure maximum stability?
To maximize the stability of your carbohydrazide solution, follow these guidelines:
-
Use High-Purity Solvent: Use deionized, distilled, and deoxygenated water to minimize contaminants and dissolved oxygen.
-
Control Temperature: Prepare and store the solution in a cool environment.[3][10][11] For long-term storage, refrigeration is recommended.[11]
-
Protect from Light and Air: Store the solution in a tightly sealed, opaque container to prevent exposure to UV light and atmospheric oxygen.[7][10]
-
Maintain Optimal pH: For general use, a neutral to moderately alkaline pH is often suitable, but the optimal pH may depend on your specific application.[6]
-
Avoid Incompatible Materials: Do not store solutions in containers made of materials that could leach metal ions.[8] Use glass or other inert containers.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving carbohydrazide solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly fast reaction or decomposition | Solution was exposed to high temperatures.[6] | Prepare fresh solution and maintain it at a lower temperature. Verify the temperature of your experimental setup. |
| Presence of catalytic metal ions (e.g., copper, iron).[6] | Use high-purity, deionized water. Ensure all glassware is thoroughly cleaned to remove trace metals. Consider using a chelating agent if metal contamination is unavoidable. | |
| Inconsistent or non-reproducible experimental results | Degradation of carbohydrazide stock solution over time. | Prepare fresh carbohydrazide solutions daily or as needed. Quantify the concentration of your stock solution before each experiment using a suitable analytical method. |
| pH of the reaction mixture is not controlled.[6] | Buffer the reaction solution to the optimal pH for your experiment. Monitor and adjust the pH as necessary. | |
| Color change in the solution (e.g., yellowing) | Possible reaction with impurities or degradation products forming. | Discard the solution. Prepare a fresh solution using higher purity reagents and solvent. Ensure the storage container is clean and inert. |
| Low efficiency as an oxygen scavenger | Incorrect pH for the application.[6] | Adjust the pH of the system. The optimal range for oxygen scavenging in boilers is typically 87.8-176.7 °C.[3] |
| The solution has already been depleted by reacting with atmospheric oxygen. | Prepare the solution using deoxygenated water and minimize headspace in the storage container. Handle the solution under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Quantitative Data Summary
The following tables provide key quantitative data for carbohydrazide.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | CH₆N₄O | [10] |
| Molar Mass | 90.09 g/mol | [1] |
| Appearance | White crystalline powder or pellets | [10] |
| Melting Point | 153-154 °C (decomposes) | [1] |
| Solubility | Very soluble in water; soluble in alcohol | [1][5] |
| pH (12% Solution) | ~8.45 ± 1.25 | [10] |
Table 2: Stability and Decomposition Parameters
| Parameter | Condition / Value | Source(s) |
| Hydrolysis Temperature | Begins at ~150 °C | |
| Decomposition Temperature | Begins at >200 °C | |
| Optimal Temperature Range (as oxygen scavenger) | 87.8 - 176.7 °C | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids | [8][9] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Ammonia, Hydrazine | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Carbohydrazide Concentration
This protocol is based on the reduction of Iron(III) and the subsequent formation of a colored complex with ferrozine, suitable for quantifying carbohydrazide in the 25-700 µg/L range.[12]
Materials:
-
Spectrophotometer
-
Carbohydrazide standard solution
-
Ferric chloride (FeCl₃) solution
-
Ferrozine solution
-
Buffer solution (e.g., acetate buffer, pH 4.5)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Calibration Curve: a. Create a series of standard solutions of known carbohydrazide concentrations from the stock solution. b. To a volumetric flask, add a defined volume of a standard solution. c. Add the buffer solution to maintain the required pH. d. Add the FeCl₃ solution. Mix well and allow time for the reduction of Fe(III) to Fe(II) by carbohydrazide. e. Add the ferrozine solution. The Fe(II) will form a colored complex. f. Dilute to the mark with deionized water and mix thoroughly. g. Measure the absorbance of each standard at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex. h. Plot a graph of absorbance versus concentration to create the calibration curve.
-
Analyze the Unknown Sample: a. Take a known volume of your carbohydrazide solution (the "unknown"). b. Repeat steps 1c through 1f. c. Measure the absorbance of the sample. d. Use the calibration curve to determine the concentration of carbohydrazide in your sample.
Visualizations
The following diagrams illustrate key workflows and relationships concerning the stability of carbohydrazide solutions.
References
- 1. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. atamankimya.com [atamankimya.com]
- 4. oxidationtech.com [oxidationtech.com]
- 5. Carbohydrazide - Shandong Taihe Water Treatment Co., Ltd. [thwater.net]
- 6. runxinchemicals.com [runxinchemicals.com]
- 7. Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use - BLi-T [blitchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. redox.com [redox.com]
- 10. Carbohydrazide,Carbohidrazida - IRO Water Treatment [irowater.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Determination of carbohydrazide at trace and subtrace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
degradation pathways of pyrazole derivatives under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole derivatives, specifically focusing on their degradation pathways under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrazole ring itself under acidic conditions?
A1: The pyrazole ring is generally considered to be chemically stable and resistant to degradation under typical acidic conditions used in forced degradation studies (e.g., 0.1 M to 1 M HCl).[1][2] Its aromatic character contributes to this stability.[3] Degradation of pyrazole derivatives in acidic media often occurs at the functional groups attached to the ring rather than the ring itself.
Q2: What are the most common degradation pathways for pyrazole derivatives in an acidic environment?
A2: The most prevalent degradation pathway for pyrazole derivatives under acidic conditions is the hydrolysis of susceptible functional groups.[2] Ester groups are particularly prone to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid and alcohol. Other functional groups, such as amides, may also undergo hydrolysis, although generally to a lesser extent.
Q3: Can the pyrazole ring open under acidic conditions?
A3: While generally stable, there are specific and unusual instances where the pyrazole ring can undergo opening. These are not typical degradation pathways under standard forced degradation conditions. Such reactions often require highly specific functionalities on the pyrazole ring and more drastic reaction conditions than those used for routine stability testing.[4][5][6]
Q4: My pyrazole derivative shows significant degradation in acid, but I don't have an ester or other obviously labile group. What could be happening?
A4: If you observe unexpected degradation, consider the following possibilities:
-
Complex Interactions: The combination of substituents on your specific molecule could lead to unexpected electronic effects that increase susceptibility to acid-catalyzed reactions.
-
Oxidation: Although less common under strictly acidic conditions without an oxidizing agent, some pyrazole derivatives can be susceptible to oxidation, particularly at the N-1 and C-4 positions.[2]
-
Secondary Degradation: The initial degradation product might be unstable and undergo further reactions, leading to a complex mixture of degradants.
Q5: How do I definitively identify the degradation products of my pyrazole derivative?
A5: The most effective method for identifying degradation products is through a forced degradation study (also known as stress testing).[2] This involves subjecting your compound to various stress conditions, including acidic hydrolysis, and then analyzing the resulting mixture using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS).[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under standard acidic stress conditions. | The pyrazole derivative is highly stable under the tested conditions. | Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), increase the temperature (e.g., to 60-80°C), or extend the exposure time.[9] |
| Multiple degradation peaks are observed in the chromatogram, making identification difficult. | Secondary degradation of primary products may be occurring. | Analyze samples at earlier time points to identify the primary degradation products before they degrade further. |
| Poor peak shape for the parent compound or degradation products in HPLC analysis. | Interaction with the stationary phase; inappropriate mobile phase pH. | For basic pyrazole derivatives, using an acidic mobile phase can improve peak shape. Consider using a base-deactivated column.[7] |
| Mass balance in the forced degradation study is poor (sum of parent drug and degradants is not close to 100%). | Some degradation products may not be eluting from the HPLC column or are not being detected by the UV detector. | Use a more universal detection method like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Ensure your chromatographic method is capable of eluting all potential degradants. |
Quantitative Data from Forced Degradation Studies
The following table summarizes publicly available data on the degradation of celecoxib, a pyrazole-containing drug, under acidic conditions.
| Compound | Acidic Condition | Temperature | Duration | Degradation (%) | Reference |
| Celecoxib | 0.1 N HCl | 80°C | 24 hours | Minimal | [9] |
| Celecoxib | Acidic | 40°C | 817 hours | ~3% | [10] |
This data highlights the general stability of the pyrazole core in celecoxib under acidic stress.
Experimental Protocols
Protocol for Forced Acidic Degradation of a Pyrazole Derivative
This protocol outlines a general procedure for conducting a forced degradation study of a pyrazole derivative under acidic conditions.
1. Materials:
-
Pyrazole derivative
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade (for neutralization)
-
HPLC grade water
-
HPLC grade organic solvent (e.g., acetonitrile or methanol)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a suitable detector (e.g., UV or PDA) and a C18 column
-
pH meter
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Stress:
-
In a volumetric flask, add an appropriate volume of the stock solution.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the pyrazole derivative (e.g., 0.1 mg/mL).
-
Store the solution at a controlled temperature (e.g., 40°C or 60°C) and protect it from light.
-
-
Time Points: Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Neutralization: Immediately before analysis, neutralize the acidic sample by adding an equimolar amount of NaOH. This is crucial to prevent further degradation on the HPLC column.
-
HPLC Analysis:
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. The mobile phase and column selection will depend on the specific pyrazole derivative.
-
-
Data Analysis:
-
Quantify the amount of the parent pyrazole derivative remaining at each time point.
-
Calculate the percentage of degradation.
-
Identify and quantify any degradation products.
-
Visualizations
Caption: Acid-catalyzed hydrolysis of a pyrazole derivative containing an ester group.
Caption: Workflow for a forced acidic degradation study of a pyrazole derivative.
References
- 1. CN113248439A - Synthesis method of pyrazole disulfide - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. sgs.com [sgs.com]
- 4. thaiscience.info [thaiscience.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijcpa.in [ijcpa.in]
- 7. benchchem.com [benchchem.com]
- 8. ijisrt.com [ijisrt.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrazoles, with a specific focus on optimizing reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole synthesis?
The optimal reaction temperature for pyrazole synthesis is highly dependent on the specific synthetic route and substrates used. However, a general temperature range for common methods like the Knorr synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) is often between room temperature and the reflux temperature of the solvent, typically ethanol.[1][2] Some modern methods may specify temperatures around 60°C or 95°C to achieve high yields and regioselectivity.[3][4][5] It is crucial to consult literature for the specific pyrazole derivative of interest to determine the most suitable temperature range.
Q2: How does reaction temperature affect the yield of my pyrazole synthesis?
Reaction temperature is a critical parameter that directly influences the reaction rate and, consequently, the yield. Increasing the temperature can accelerate the reaction, but excessive heat can lead to the formation of byproducts and decomposition of starting materials or the desired product, ultimately lowering the yield.[1][4] For instance, in a silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, the yield improved when the temperature was raised to 60°C, but decreased at higher temperatures.[4] Therefore, optimizing the temperature is essential to maximize the yield.
Q3: Can temperature influence the regioselectivity of the reaction?
Yes, temperature can play a significant role in controlling the regioselectivity of pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. In some cases, different reaction temperatures can favor the formation of one regioisomer over another.[3][5][6] For example, a temperature-controlled divergent synthesis has been developed to selectively produce different pyrazole derivatives from the same starting materials by simply tuning the reaction temperature.[3][5]
Q4: I am observing the formation of tar-like substances in my reaction. What could be the cause?
The formation of tar-like substances is often a result of polymerization or degradation of starting materials or intermediates at elevated temperatures.[1] To mitigate this, consider running the reaction at a lower temperature for a longer duration.[1] Ensuring the purity of your starting materials is also crucial, as impurities can catalyze these unwanted side reactions.[7]
Troubleshooting Guides
Issue 1: Low Yield
A low yield is a common problem in pyrazole synthesis. The following steps can help you troubleshoot and optimize your reaction for a better outcome.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Start with room temperature and gradually increase it, monitoring the reaction progress by TLC. In some cases, a lower temperature for a longer duration may be beneficial to minimize byproduct formation.[1] For specific reactions, an optimal temperature might be around 60°C or 95°C.[3][4][5] |
| Impure Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and the hydrazine derivative.[7] Impurities can lead to side reactions and lower the yield.[7] |
| Incorrect Stoichiometry | A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[7] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but for certain syntheses, aprotic dipolar solvents like DMF or DMSO may provide better results.[8] In some cases, fluorinated alcohols like TFE or HFIP can improve regioselectivity and yield.[9] |
| Formation of Regioisomers | If you are using an unsymmetrical 1,3-dicarbonyl, you may be forming a mixture of regioisomers. Analyze your crude product to confirm this. Optimizing the temperature and solvent can help favor the formation of the desired isomer.[3][5] |
Issue 2: Poor Regioselectivity
Controlling regioselectivity is crucial when synthesizing substituted pyrazoles from unsymmetrical precursors.
Decision-Making Flow for Optimizing Regioselectivity
Caption: A decision-making workflow for optimizing regioselectivity in pyrazole synthesis.
Factors Influencing Regioselectivity and Potential Solutions:
| Factor | Influence and Suggested Action |
| Reaction Temperature | Temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Experiment with different temperatures to determine the optimal condition for the desired regioisomer.[3][5][6] |
| Solvent | The solvent can have a dramatic effect on regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of one isomer.[9] |
| pH | The pH of the reaction medium can influence the nucleophilicity of the hydrazine and the reactivity of the carbonyl groups, thus affecting the regiochemical outcome. The addition of a mild acid or base catalyst may be necessary.[10] |
| Substituent Effects | The electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role.[10] Electron-withdrawing groups on the pyrazole aldehyde can decrease its reactivity.[1] |
Experimental Protocols
General Experimental Workflow for Knorr Pyrazole Synthesis
The Knorr synthesis is a classic and widely used method for preparing pyrazoles.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
Protocol 1: Temperature-Controlled Synthesis of 3,5-diphenyl-1H-pyrazole
This protocol is adapted from a method demonstrating temperature-controlled divergent synthesis.[3][5]
Materials:
-
α,β-Alkynic hydrazone (1a) (0.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.)
-
Ethanol (EtOH) (2.0 mL)
Procedure:
-
To a reaction vessel, add the α,β-alkynic hydrazone (1a) (0.2 mmol) and ethanol (2.0 mL).
-
Add DBU (1.0 equiv.) to the mixture.
-
Stir the mixture at 95°C under an air atmosphere for 12 hours.[3][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be purified by silica gel column chromatography using an appropriate eluent (e.g., petroleum ether/ethyl acetate).[3][5]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of temperature on pyrazole synthesis from the cited literature.
Table 1: Effect of Temperature on Yield for a Silver-Catalyzed Pyrazole Synthesis [4]
| Temperature (°C) | Yield (%) |
| Room Temperature | No Reaction |
| 40 | 45 |
| 60 | 82 |
| 80 | 75 |
| 100 | 68 |
Table 2: Temperature-Controlled Divergent Synthesis of Pyrazoles [3][5]
| Product | Temperature (°C) | Solvent | Additive | Yield (%) |
| 1-Tosyl-3,5-diphenyl-1H-pyrazole (2a) | Room Temp | EtOH | DBU | 95 |
| 3,5-diphenyl-1H-pyrazole (3a) | 95 | EtOH | DBU | 65 |
| 1-Tosyl-3,5-diphenyl-1H-pyrazole (2a) | Room Temp | [HDBU][OAc] | - | 98 |
| 3,5-diphenyl-1H-pyrazole (3a) | 95 | [HDBU][OAc] | - | 85 |
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-Butyl Substituted Pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying tert-butyl substituted pyrazoles?
A1: The main challenges stem from the bulky nature of the tert-butyl group, which can lead to:
-
Steric Hindrance: This can influence the compound's solubility and its interaction with stationary phases during chromatography, making separation from structurally similar impurities difficult.
-
Formation of Regioisomers: The synthesis of substituted pyrazoles, especially from unsymmetrical 1,3-dicarbonyl compounds, often yields regioisomers which can be challenging to separate due to their similar physical properties.[1]
-
Co-elution with Byproducts: Unreacted starting materials and side products from the synthesis may have polarities similar to the target compound, leading to co-elution during column chromatography.
Q2: Which purification techniques are most effective for tert-butyl substituted pyrazoles?
A2: The two most common and effective purification techniques are column chromatography and recrystallization. The choice between them depends on the nature of the impurities, the quantity of the material, and the desired final purity. In many cases, a combination of both methods is employed for optimal results.
Q3: What are common impurities I should expect in the synthesis of tert-butyl substituted pyrazoles?
A3: Common impurities include:
-
Unreacted Starting Materials: Such as the 1,3-dicarbonyl compound and tert-butylhydrazine.
-
Regioisomers: As mentioned, these are a frequent challenge.[1]
-
Pyrazoline Intermediates: Incomplete aromatization during the synthesis can leave pyrazoline byproducts.[1]
-
Side-products from Hydrazine: Self-condensation or other side reactions of the hydrazine starting material can introduce colored impurities.[1]
Q4: How does the tert-butyl group affect the choice of solvents for purification?
A4: The lipophilic tert-butyl group generally increases the solubility of the pyrazole in non-polar organic solvents. This often means that for recrystallization, a mixed solvent system with a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane is effective. For column chromatography, a less polar mobile phase compared to non-tert-butylated analogs might be required for good separation.
Troubleshooting Guides
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
This occurs when the compound precipitates from the solution at a temperature above its melting point.
-
Solution 1: Adjust the Solvent System. Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to decrease the saturation concentration. Alternatively, switch to a solvent system with a lower boiling point.
-
Solution 2: Slow Cooling. Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Solution 3: Seeding. If a few crystals of the pure compound are available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
Issue 2: Poor recovery of the purified compound.
-
Solution 1: Minimize Solvent Usage. Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor.
-
Solution 2: Thorough Cooling. Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize precipitation.
-
Solution 3: Concentrate the Mother Liquor. The filtrate can be concentrated and a second crop of crystals can be obtained, although they may be less pure than the first crop.
Issue 3: Colored impurities persist in the crystals.
-
Solution: Use Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use with caution as it can also adsorb some of the desired product.
Column Chromatography
Issue 1: Poor separation of the desired product from impurities (co-elution).
-
Solution 1: Optimize the Mobile Phase. Perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation. For tert-butyl pyrazoles, a good starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient of the more polar solvent can improve separation.
-
Solution 2: Adjust the Stationary Phase. If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or reverse-phase silica (C18).
-
Solution 3: Modify the Column Parameters. Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve resolution.[2]
Issue 2: The compound is retained too strongly on the column.
-
Solution: Increase the Polarity of the Mobile Phase. Gradually increase the proportion of the more polar solvent in your eluent system. For basic pyrazoles that may interact strongly with acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve elution.[3]
Issue 3: Separation of Regioisomers.
-
Solution 1: High-Performance Flash Chromatography. Utilize a flash chromatography system with high-resolution columns to achieve better separation.
-
Solution 2: Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Solution 3: Derivatization. In some cases, it may be possible to selectively react one regioisomer to facilitate separation, followed by removal of the derivatizing group.
Data Presentation
Table 1: Comparison of Purification Methods for a Representative tert-Butyl Substituted Pyrazole
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility | Differential adsorption |
| Typical Purity | >98% | >99% |
| Typical Yield | 60-85% | 70-95% |
| Scale | Easily scalable | Scalable, but can be costly |
| Time | Can be slow (cooling) | Generally faster for small scale |
| Solvent Usage | Moderate | High |
| Cost | Low | Moderate to High |
Note: The values in this table are representative and can vary significantly depending on the specific compound and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization of a tert-Butyl Substituted Pyrazole
This protocol is a general guideline and may require optimization for your specific compound.
-
Solvent Selection:
-
Place a small amount of the crude tert-butyl pyrazole in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene) to each tube.
-
A good single solvent will dissolve the compound when hot but not at room temperature.
-
For a mixed-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common combination for tert-butyl pyrazoles is ethyl acetate/hexane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the hot "good" solvent (or the single solvent) to completely dissolve the solid. Gentle heating and stirring will facilitate dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol 2: Column Chromatography of a tert-Butyl Substituted Pyrazole
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Pack the column with silica gel using either a dry packing or slurry packing method.
-
Equilibrate the packed column with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is often preferred for better resolution.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
The flow rate should be controlled to allow for proper equilibration and separation.
-
If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified tert-butyl substituted pyrazole.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of tert-butyl substituted pyrazoles.
Caption: Troubleshooting workflow for column chromatography of tert-butyl substituted pyrazoles.
References
preventing byproduct formation in carbohydrazide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of carbohydrazide. Our goal is to help you prevent byproduct formation and optimize your experimental outcomes.
Troubleshooting Guide: Preventing Byproduct Formation
This guide addresses common issues encountered during carbohydrazide synthesis and provides targeted solutions to minimize impurities.
Issue 1: Low Yield and Purity in the Dialkyl Carbonate Method
-
Question: My carbohydrazide synthesis using diethyl carbonate and hydrazine hydrate resulted in a low yield and the final product appears impure. What could be the cause?
-
Answer: High reaction temperatures are a common culprit in this synthesis. Temperatures exceeding 80°C can lead to the formation of unwanted byproducts, reducing the yield and purity of the desired carbohydrazide. Additionally, improper molar ratios of reactants can lead to incomplete reactions or excess starting materials in the final product.
Troubleshooting Steps:
-
Temperature Control: Maintain a strict reaction temperature below 80°C throughout the synthesis. A patent for a similar process using dimethyl carbonate emphasizes keeping the temperature between 50°C and 75°C to prevent side reactions.[1][2]
-
Molar Ratio: Ensure the correct molar ratio of hydrazine hydrate to dialkyl carbonate is used. An excess of hydrazine hydrate is typically employed to drive the reaction to completion.[3]
-
Purification: Recrystallization of the crude product is an effective method for purification. A common procedure involves dissolving the crude carbohydrazide in hot water and then precipitating the pure product by adding ethanol.[3] Washing the final product with ethanol can also help remove impurities.[4]
-
Issue 2: Formation of 4-Aminourazole as a Byproduct
-
Question: I have identified 4-aminourazole in my carbohydrazide product. How can I prevent its formation?
-
Answer: 4-Aminourazole is formed from the self-condensation of carbohydrazide, a side reaction that is particularly favored by prolonged heating at elevated temperatures.
Troubleshooting Steps:
-
Minimize Reaction Time: Avoid unnecessarily long reaction times, especially when operating at higher temperatures.
-
Strict Temperature Control: As with preventing other byproducts, maintaining a reaction temperature below 80°C is crucial.
-
Optimize Reagent Addition: In the two-step synthesis from dimethyl carbonate, the intermediate (methyl carbazate) is formed first, followed by reaction with additional hydrazine.[1][2][4] This staged approach can help control the reaction and minimize side reactions.
-
Issue 3: Presence of Unreacted Starting Materials
-
Question: My final carbohydrazide product is contaminated with unreacted dialkyl carbonate or hydrazine. How can I address this?
-
Answer: The presence of unreacted starting materials can be due to an incorrect molar ratio, insufficient reaction time, or inadequate purification.
Troubleshooting Steps:
-
Molar Ratio Adjustment: Carefully control the stoichiometry of your reactants. For the dialkyl carbonate method, using a slight excess of hydrazine hydrate can help ensure the complete conversion of the carbonate.[3]
-
Reaction Monitoring: Monitor the progress of the reaction to ensure it has gone to completion. Techniques like vapor phase chromatography can be used to detect the presence of volatile starting materials like dimethyl carbonate.[1][2]
-
Purification: Unreacted dialkyl carbonate is often volatile and can be removed by distillation. Excess hydrazine can be removed by washing the product. Recrystallization is also effective in separating the desired product from starting materials.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing carbohydrazide?
A1: The most prevalent industrial methods for carbohydrazide synthesis include:
-
Reaction of a dialkyl carbonate (e.g., diethyl carbonate or dimethyl carbonate) with hydrazine hydrate. [3][4] This can be performed in one or two steps. The two-step process involves the initial formation of a carbazate intermediate, followed by reaction with more hydrazine to yield carbohydrazide.[1][2][4]
-
Reaction of urea with hydrazine. [5] This method involves heating urea with an excess of hydrazine hydrate.
-
A newer method involving the reaction of methyl ethyl ketazine with urea. This process is reported to have high yield and fewer byproducts.[6][7]
Q2: What is the primary byproduct to be concerned about in the dialkyl carbonate synthesis of carbohydrazide?
A2: The primary concern is the formation of byproducts due to side reactions at elevated temperatures. While specific byproducts are not always detailed in literature, a key strategy for ensuring high purity is to maintain the reaction temperature below 80°C.[1][2] Self-condensation of carbohydrazide to 4-aminourazole can also occur with prolonged heating.
Q3: How can I purify crude carbohydrazide?
A3: The most common and effective method for purifying carbohydrazide is recrystallization. A typical procedure involves dissolving the crude product in hot water and then inducing precipitation of pure carbohydrazide crystals by adding ethanol.[3] The purified product is then filtered, washed (often with ethanol or ether), and dried.[3][4]
Q4: Are there any safety precautions I should take during carbohydrazide synthesis?
A4: Yes, several safety precautions are essential:
-
Hydrazine Handling: Hydrazine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Reaction under Inert Atmosphere: Some procedures recommend carrying out the reaction under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions and ensure safety.[1][2]
-
Temperature Monitoring: Closely monitor the reaction temperature to prevent runaway reactions and the formation of byproducts.
Data Presentation
Table 1: Comparison of Carbohydrazide Synthesis Methods
| Synthesis Method | Key Reactants | Typical Reaction Temperature (°C) | Typical Reaction Time (hours) | Reported Yield | Key Byproducts/Impurities |
| Diethyl Carbonate & Hydrazine Hydrate | Diethyl carbonate, Hydrazine hydrate | 96 - 119 (pot temperature) | 4 | 49% (overall) | Side reaction products at high temp. |
| Dimethyl Carbonate & Hydrazine Hydrate (Two-Step) | Dimethyl carbonate, Hydrazine hydrate | < 80 | Step 1: ~1-2, Step 2: ~4 | 75% (conversion) | Side reaction products at high temp. |
| Urea & Hydrazine Hydrate | Urea, Hydrazine hydrate | Reflux | 40 | >65% | Unreacted starting materials |
| Methyl Ethyl Ketazine & Urea | Methyl ethyl ketazine, Urea | 80 - 130 | 12 - 18 | High | Fewer byproducts reported |
Experimental Protocols
Protocol 1: Synthesis of Carbohydrazide from Diethyl Carbonate and Hydrazine Hydrate [3]
-
Reactant Charging: In a 1-liter round-bottomed flask equipped with a thermometer, combine 354 g (3.0 mols) of diethyl carbonate and 388 g of 85% hydrazine hydrate (6.6 mols).
-
Initial Mixing: Shake the flask until a single phase is formed. The reaction is exothermic, and the temperature will rise to approximately 55°C.
-
Distillation Setup: Connect the flask to a fractionating column, a still head with a thermometer, and a water-cooled condenser.
-
Heating and Distillation: Heat the reaction mixture. Distill off the ethanol and water byproduct over 4 hours. The vapor temperature should be maintained between 80-85°C, while the pot temperature will rise from 96°C to 119°C.
-
Crystallization: Cool the reaction mixture to 20°C and let it stand for at least 1 hour to allow carbohydrazide to crystallize.
-
Filtration: Filter the crystals and dry them by suction. This yields the crude product.
-
Purification (Recrystallization):
-
Dissolve the crude product in 110 ml of hot water.
-
Filter the hot solution to remove any insoluble material.
-
Add approximately 500 ml of 95% ethanol to precipitate the pure carbohydrazide.
-
Let the solution stand for at least 1 hour at 20°C.
-
Filter the purified crystals, wash with ether, and dry.
-
Protocol 2: Two-Step Synthesis of Carbohydrazide from Dimethyl Carbonate and Hydrazine Hydrate [1][2][4]
-
Step 1: Formation of Methyl Carbazate
-
Reactant Charging: In a suitable reaction vessel, combine dimethyl carbonate and hydrazine hydrate in approximately a 1:1 molar ratio.
-
Reaction: Heat the mixture to a temperature between 50°C and 75°C for about 1 to 2 hours.
-
Methanol Removal: Remove the methanol byproduct by distillation under vacuum.
-
-
Step 2: Formation of Carbohydrazide
-
Hydrazine Addition: To the methyl carbazate from Step 1, add an excess of hydrazine hydrate.
-
Reaction: Heat the mixture at approximately 70°C for about 4 hours.
-
Crystallization: Cool the reaction solution to 0-5°C to crystallize the carbohydrazide.
-
Filtration and Washing: Filter the crystals and wash them with cold ethanol.
-
Drying: Dry the purified carbohydrazide in a vacuum oven.
-
Visualizations
Caption: Workflow for carbohydrazide synthesis from diethyl carbonate.
References
- 1. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 2. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 5. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 6. CN106674059A - Synthesis method of carbohydrazide - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
Technical Support Center: Managing Poor Solubility of Pyrazole Compounds in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of pyrazole compounds.
Troubleshooting Guides
This section is designed to help you navigate common problems encountered during your experiments.
Problem 1: My pyrazole compound is not dissolving in aqueous buffer.
Possible Causes & Solutions
-
High Crystallinity: The planar structure of the pyrazole ring can lead to high crystal lattice energy, making it difficult for solvent molecules to break the crystal structure.[1]
-
Hydrophobicity: Many pyrazole derivatives possess hydrophobic characteristics that limit their interaction with polar water molecules.[1]
-
Solution 1: Co-solvents: Introduce a water-miscible organic solvent to the aqueous medium. Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3][4]
-
Solution 2: Surfactants: The use of surfactants can help to wet the surface of the solid compound and improve its dispersion in the aqueous medium. Tween-80 is a commonly used surfactant for this purpose.[3]
-
-
pH-Dependent Solubility: The solubility of your pyrazole compound may be influenced by the pH of the aqueous medium, especially if it has ionizable functional groups.
Problem 2: My pyrazole compound precipitates out of solution upon standing or dilution.
Possible Causes & Solutions
-
Supersaturation: The initial dissolution method may have created a supersaturated solution that is thermodynamically unstable.
-
Solution 1: Cyclodextrins: Form an inclusion complex with cyclodextrins. The hydrophobic pyrazole molecule can be encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin enhances aqueous solubility and stability.[7][8][9][10][11]
-
Solution 2: Nanosuspensions: Reduce the particle size of your compound to the nanometer range. This increases the surface area, leading to enhanced dissolution rate and saturation solubility.[12][13][14][15][16]
-
-
Common Ion Effect: If your buffer contains ions that are also present in your pyrazole salt (if applicable), it can decrease solubility.
-
Solution: Use a buffer system that does not share common ions with your compound.
-
Problem 3: I am observing poor bioavailability of my pyrazole compound in in vivo studies despite achieving dissolution in the formulation.
Possible Causes & Solutions
-
Poor Permeability: While many pyrazole derivatives are hydrophobic, which can aid membrane permeability, other factors like high molecular weight or extensive hydrogen bonding can limit diffusion across biological membranes.[1]
-
Solution: Lipid-Based Formulations: Formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve absorption by presenting the drug in a solubilized state at the site of absorption.[17]
-
-
Precipitation in the GI Tract: The change in pH from the stomach to the intestine can cause the compound to precipitate, reducing the amount of dissolved drug available for absorption.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of pyrazole compounds?
A1: The poor aqueous solubility of pyrazole compounds often stems from a combination of factors:
-
Molecular Structure: The planar and aromatic nature of the pyrazole ring contributes to strong intermolecular interactions in the solid state, resulting in high crystal lattice energy.[1]
-
Hydrophobicity: Many pyrazole derivatives are hydrophobic, making them less compatible with polar aqueous environments.[1][4]
Q2: What are the most common strategies to improve the solubility of pyrazole compounds?
A2: Several effective strategies can be employed, and the choice often depends on the specific properties of the compound and the intended application. These include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[3][6]
-
pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.[5][6]
-
Solid Dispersions: Dispersing the pyrazole compound in an inert carrier matrix at the solid state.[1][2][18][19][20][21][22]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.[7][8][9][10][11]
-
Nanosuspensions: Reducing the particle size of the drug to the sub-micron range.[12][13][14][15][16]
Q3: How do I choose the right solubilization technique for my pyrazole compound?
A3: The selection of a suitable solubilization technique should be guided by a systematic approach. The following flowchart provides a general decision-making process:
Caption: Decision-making flowchart for selecting a solubilization strategy.
Q4: Can you provide a starting point for a co-solvent formulation for in vivo studies?
A4: A commonly used vehicle for oral gavage or intravenous administration of poorly soluble compounds involves a mixture of DMSO, PEG400, and Tween-80 in saline. A typical formulation might consist of 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the final volume brought up with sterile saline.[3] It is crucial to visually inspect the final formulation for any precipitation before administration.[3]
Data Presentation
Table 1: Solubility of a Model Pyrazole Compound (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temp |
| Methanol | Freely Soluble | Room Temp |
Data sourced from BenchChem Application Notes.[3]
Table 2: Example Co-solvent Formulation for a Pyrazole Compound for Oral Gavage
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Initial Solubilization |
| PEG400 | 40 | Co-solvent |
| Tween-80 | 5 | Surfactant/Wetting Agent |
| Sterile Saline | q.s. to 100 | Vehicle |
This is a general guideline; the optimal formulation will depend on the specific pyrazole compound.[3]
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the required amount of the pyrazole compound.
-
Add the appropriate volume of DMSO to the compound in a sterile conical tube to achieve a final concentration of 5-10% in the total volume.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition, to final concentrations of 40% and 5% respectively.
-
Add sterile saline to reach the final desired volume.
-
Vortex until a clear and homogenous solution is obtained.
-
Visually inspect the solution for any signs of precipitation before use. Prepare fresh on the day of the experiment.[3]
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation Method
Materials:
-
Pyrazole compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Suitable organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both the pyrazole compound and the hydrophilic polymer in a suitable organic solvent. The ratio of drug to polymer will need to be optimized.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator or under vacuum at a controlled temperature.
-
The resulting solid film is the amorphous solid dispersion.
-
Scrape the solid dispersion from the flask and, if necessary, mill or grind it to obtain a fine powder.
-
Characterize the solid dispersion for amorphicity (e.g., using XRD or DSC) and assess the improvement in dissolution rate.[20][22]
Caption: Workflow for preparing an amorphous solid dispersion.
Protocol 3: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex by Kneading Method
Materials:
-
Pyrazole compound
-
Beta-cyclodextrin (β-CD) or a derivative (e.g., HP-β-CD)
-
Water
-
Mortar and pestle
Procedure:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin to form a paste.
-
Add the pyrazole compound to the paste.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
During kneading, the solvent will evaporate, resulting in a powder-like complex.
-
Dry the resulting complex in an oven at a controlled temperature.
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Characterize the formation of the inclusion complex (e.g., using FTIR, NMR, DSC, or SEM) and evaluate the enhancement in aqueous solubility.[8][10]
Caption: Workflow for preparing a cyclodextrin inclusion complex.
References
- 1. benchchem.com [benchchem.com]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. humapub.com [humapub.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 13. ijpsr.com [ijpsr.com]
- 14. researchgate.net [researchgate.net]
- 15. Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jddtonline.info [jddtonline.info]
- 19. ijisrt.com [ijisrt.com]
- 20. japsonline.com [japsonline.com]
- 21. scispace.com [scispace.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Navigating the Scale-Up Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide: A Technical Support Guide
For researchers, chemists, and drug development professionals embarking on the large-scale synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide, this technical support center offers a comprehensive guide to overcoming common challenges. This resource provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and critical safety information to ensure a safe, efficient, and successful scale-up campaign.
Troubleshooting Guide and FAQs
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method is a two-step process. The first step involves the synthesis of ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate from ethyl-5,5-dimethyl-2,4-dioxohexanoate and hydrazine hydrate. The subsequent step is the hydrazinolysis of the resulting pyrazole ester with an excess of hydrazine hydrate to yield the desired this compound.
Q2: What are the primary safety concerns when working with hydrazine hydrate in a scale-up context?
A2: Hydrazine hydrate is a toxic and potentially explosive compound. The primary concern during scale-up is the management of the exothermic reaction with the pyrazole ester. Uncontrolled exotherms can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction. It is crucial to have robust temperature control, an adequate cooling system, and a well-defined emergency plan. The use of personal protective equipment (PPE), including respiratory protection, is mandatory.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities can include unreacted ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, byproducts from side reactions of hydrazine, and potentially regioisomers if the initial pyrazole synthesis is not well-controlled. Another potential impurity is the formation of 1,2-diacylhydrazines, although this is more common when using acyl chlorides as starting materials.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction during hydrazinolysis.- Product loss during workup and isolation.- Sub-optimal reaction temperature. | - Increase the reaction time or temperature, monitoring for side product formation.- Use an excess of hydrazine hydrate to drive the reaction to completion.- Optimize the recrystallization solvent and procedure to minimize solubility of the product in the mother liquor. |
| Exothermic Runaway | - Poor heat dissipation at a larger scale.- Addition of hydrazine hydrate is too rapid. | - Ensure the reactor has sufficient cooling capacity for the intended scale.- Add the hydrazine hydrate in a controlled, portion-wise manner, carefully monitoring the internal temperature.- Consider using a solvent to help dissipate the heat of reaction. |
| Product Purity Issues | - Incomplete conversion of the starting ester.- Formation of byproducts.- Inefficient purification. | - Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.- Optimize the recrystallization procedure. Consider using a multi-solvent system.- For persistent impurities, explore purification via the formation of an acid addition salt, followed by crystallization and neutralization. |
| Difficulty with Product Isolation | - Product is too soluble in the reaction solvent.- Formation of an oil instead of a crystalline solid. | - After the reaction, consider cooling the mixture to induce crystallization.- If the product remains in solution, carefully remove the solvent under reduced pressure and then proceed with recrystallization from a suitable solvent.- If an oil forms, try triturating with a non-polar solvent to induce solidification. |
Experimental Protocols
Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (Precursor)
This protocol is adapted from analogous pyrazole syntheses and is intended for laboratory-scale preparation. Scale-up should be conducted with appropriate engineering controls and safety reviews.
-
Reaction Setup: In a well-ventilated fume hood, equip a multi-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser.
-
Reaction: Charge the flask with ethyl-5,5-dimethyl-2,4-dioxohexanoate and a suitable solvent such as ethanol. Cool the mixture to 0-5 °C using an ice bath.
-
Hydrazine Addition: Slowly add hydrazine hydrate via the dropping funnel, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. This can be purified further by column chromatography or used directly in the next step if purity is sufficient.
Scale-Up Synthesis of this compound
Disclaimer: The following is a generalized protocol for kilogram-scale synthesis and should be adapted and optimized based on specific equipment and safety assessments.
-
Reactor Preparation: Ensure a clean and dry glass-lined or stainless steel reactor is equipped with a robust cooling system, a calibrated temperature probe, a controlled addition line, and an emergency quench system.
-
Charging: Charge the reactor with ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate and a suitable high-boiling solvent (e.g., ethanol or isopropanol).
-
Controlled Hydrazine Addition: Begin controlled addition of an excess of hydrazine hydrate (typically 5-10 equivalents) at a rate that allows the cooling system to maintain the internal temperature within a pre-determined safe range (e.g., 20-30°C).
-
Heating and Reaction Monitoring: After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-100°C, depending on the solvent) and maintain for 8-16 hours. Monitor the reaction progress by HPLC to confirm the disappearance of the starting ester.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture in a controlled manner to ambient temperature, and then further to 0-5°C to induce crystallization of the product.
-
Isolation: Isolate the solid product by filtration (e.g., using a centrifuge or filter press).
-
Washing: Wash the filter cake with a cold solvent (the same as the reaction solvent or a less polar solvent in which the product has low solubility) to remove residual hydrazine and other impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50-60°C to a constant weight.
Large-Scale Purification (Recrystallization)
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol, isopropanol, or mixtures with water are common choices.
-
Dissolution: In a clean reactor, suspend the crude this compound in the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Controlled Cooling: Cool the solution slowly and in a controlled manner to allow for the formation of well-defined crystals. Rapid cooling can lead to the precipitation of impurities.
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum as described above.
Visualizing the Process
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
impact of steric hindrance from tert-butyl group on reaction kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues related to the steric effects of the tert-butyl group on reaction kinetics.
Frequently Asked Questions (FAQs)
FAQ 1: What is steric hindrance and why is the tert-butyl group a classic example?
Answer: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule impedes a chemical reaction.[1] It occurs when bulky groups physically obstruct the path of an incoming reactant, slowing down or preventing the reaction. The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding group in organic chemistry.[1] Its three methyl groups project from a central quaternary carbon, creating a large, rigid, and non-polar domain that effectively shields adjacent parts of the molecule.[1][2]
FAQ 2: How does a tert-butyl group quantitatively affect Sₙ1 versus Sₙ2 reaction rates?
Answer: The effect of a tert-butyl group is dramatically different for Sₙ1 and Sₙ2 reactions due to their distinct mechanisms.
-
Sₙ2 Reactions: These reactions require a "backside attack" where the nucleophile approaches the carbon atom opposite to the leaving group.[3] The bulky tert-butyl group effectively shields this pathway, leading to a significant decrease in the reaction rate.[1][4] Tertiary substrates like tert-butyl halides are generally considered unreactive via the Sₙ2 mechanism.[4][5]
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. The tert-butyl group strongly stabilizes this intermediate through both inductive effects and hyperconjugation, leading to a significant increase in the reaction rate compared to less substituted substrates.[1][5]
The diagram below illustrates how the tert-butyl group blocks the Sₙ2 pathway, forcing the reaction to proceed, if at all, through the higher-energy Sₙ1 pathway which involves the formation of a stable tertiary carbocation.
References
Validation & Comparative
A Comparative Analysis of Pyrazole-Based Anticancer Agents: Benchmarking 3-tert-butyl-1H-pyrazole-5-carbohydrazide Analogs Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[1][2][3] The addition of a carbohydrazide moiety can further enhance these properties, making this class of compounds a promising area for the development of novel cancer therapeutics.[1][2]
Comparative Efficacy: In Vitro Cytotoxicity
To contextualize the potential of pyrazole-based compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-carbohydrazide derivatives against different human cancer cell lines, juxtaposed with the performance of standard chemotherapeutic agents. It is important to note that IC50 values can vary between studies due to differing experimental conditions.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound/Drug | IC50 (µM) |
| Pyrazole-Carbohydrazide Derivatives | ||||
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Not Specified | 49.85 | Not Specified | Not Specified |
| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide Deriv. (most potent) | HepG-2 (Liver) | 0.71 | 5-Fluorouracil | > 10 (in study) |
| BGC823 (Gastric) | 0.71 | 5-Fluorouracil | > 10 (in study) | |
| BT474 (Breast) | 1.39 | 5-Fluorouracil | > 10 (in study) | |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF-7 (Breast) | 0.04 - 1.5 | - | - |
| A549 (Lung) | 0.02 - 0.5 | - | - | |
| Cisplatin | MCF-7 (Breast) | 1 - 20 | - | - |
| A549 (Lung) | 1 - 15 | - | - | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 | - | - |
| A549 (Lung) | 0.001 - 0.005 | - | - |
Note: The IC50 values for standard drugs are approximate ranges compiled from various sources and are intended for comparative purposes only.
Potential Mechanisms of Action: Insights from Pyrazole Derivatives
Research into pyrazole-based anticancer agents has revealed several potential mechanisms of action, primarily centered on the disruption of key cellular processes essential for cancer cell proliferation and survival.
Cell Cycle Arrest
Several pyrazole derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4] Flow cytometry analysis of cells treated with 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives revealed an accumulation of cells in the S phase of the cell cycle, indicating an inhibition of DNA replication.[4]
Caption: Proposed cell cycle arrest mechanism by pyrazole-carbohydrazide derivatives.
Induction of Apoptosis
The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Studies on salicylaldehyde-pyrazole-carbohydrazide derivatives have demonstrated their ability to act as potent growth inhibitors by inducing apoptosis in A549 lung cancer cells.[1]
Tubulin Polymerization Inhibition
Some pyrazole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. A series of indole-containing pyrazole-carbohydrazide derivatives were identified as inhibitors of tubulin polymerization.[5] By disrupting microtubule dynamics, these compounds can lead to mitotic catastrophe and cell death.[5]
Caption: Inhibition of tubulin polymerization by certain pyrazole-carbohydrazide derivatives.
Experimental Methodologies
The following provides a general protocol for the MTT assay, a widely used colorimetric method to assess in vitro cytotoxic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound (e.g., 3-tert-butyl-1H-pyrazole-5-carbohydrazide derivatives) and standard anticancer drugs in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (cells in medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Caption: A streamlined workflow of the MTT assay for cytotoxicity testing.
Conclusion
While direct experimental evidence for the anticancer activity of this compound remains to be published, the existing literature on structurally similar pyrazole-carbohydrazide derivatives provides a strong rationale for its investigation as a potential anticancer agent. The data presented in this guide suggests that this class of compounds can exhibit potent cytotoxic effects against various cancer cell lines, in some cases surpassing the efficacy of standard chemotherapeutic drugs. The proposed mechanisms of action, including cell cycle arrest and induction of apoptosis, align with established strategies in cancer therapy. Further preclinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole‐carbohydrazide with indole moiety as tubulin polymerization inhibitors and anti‐tumor candidates | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to In Vitro Cytotoxicity Assays for Pyrazole Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of in vitro cytotoxicity assays for evaluating pyrazole compounds, with a focus on the widely used MTT assay and its alternatives. Detailed experimental protocols and supporting data are provided to aid in the selection and implementation of the most appropriate methods for your research.
The evaluation of cytotoxicity is a critical step in the discovery and development of new therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] This guide provides a comparative overview of common in vitro assays used to assess the cytotoxic effects of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate informed decision-making in the laboratory.
Comparative Analysis of Cytotoxicity Data
The cytotoxic potential of various pyrazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or cytotoxic concentration 50% (CC50) values, which represent the concentration of a compound required to inhibit cell growth or kill 50% of the cells, respectively, are key parameters for comparing the potency of these compounds. The following table summarizes the in vitro cytotoxic activity of several pyrazole derivatives, primarily determined by the MTT assay.
| Compound/Derivative | Cancer Cell Line | Assay | IC50/CC50 (µM) | Reference |
| L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 ± 4.9 | [1] |
| L3 | MCF-7 (Breast) | MTT | 81.48 ± 0.89 | [1] |
| Compound 6c | SK-MEL-28 (Melanoma) | MTT | 3.46 | [3] |
| Compound 2 | A549 (Lung) | MTT | 220.20 | [4] |
| P3C | MDA-MB-231 (TNBC) | Not Specified | 0.49 | [5][6][7] |
| P3C | MDA-MB-468 (TNBC) | Not Specified | 0.25 | [5][6][7] |
| Tpz-1 | CCRF-CEM (Leukemia) | DNS Assay | 0.25 | [8] |
| 3-methyl-6-phenyl-1H-pyrazolo[3,4-d]thiazole-5(6H)-thione (22a) | Various Cancer Cell Lines | Not Specified | 0.033 - 0.442 | [9] |
Key Cytotoxicity Assays: A Comparative Overview
While the MTT assay is a popular choice for assessing cell viability, several alternative methods are available, each with its own advantages and limitations.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[2]
Alternatives to the MTT Assay:
-
WSTs (Water-Soluble Tetrazolium Salts) Assays (e.g., XTT, WST-1, WST-8/CCK-8): These assays are similar to the MTT assay but utilize water-soluble tetrazolium salts that are reduced to a soluble formazan product, eliminating the need for a solubilization step.[11][12] The CCK-8 assay, for instance, is reported to have better sensitivity than other WST salt assays.[13]
-
Resazurin (AlamarBlue) Assay: This fluorescent assay uses the blue dye resazurin, which is reduced to the pink, fluorescent resorufin by viable cells.[12][14] It is a rapid and sensitive method.[12]
-
ATP-Based Assays (e.g., CellTiter-Glo): These luminescent assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[12][13] They are known for their high sensitivity and speed.[12]
-
Trypan Blue Exclusion Assay: This simple, microscopy-based method distinguishes between viable and non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.[12]
-
Neutral Red Uptake (NRU) Assay and Crystal Violet Staining (CVS): These are other colorimetric assays that can be used as alternatives to the MTT assay, each with different cellular targets.[15]
Experimental Protocols
MTT Assay Protocol for Adherent Cells
This protocol is a standard procedure for determining the cytotoxicity of pyrazole compounds using the MTT assay.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[2]
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[16]
-
The absorbance is proportional to the number of viable cells.
-
Visualizing the Workflow and Cellular Pathways
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the cellular mechanisms affected by pyrazole compounds.
Signaling Pathways Targeted by Pyrazole Compounds
Research indicates that the cytotoxic effects of pyrazole derivatives are often mediated through the modulation of various signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of proliferation.
Induction of Apoptosis: Many pyrazole compounds have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[5][6][7] This can involve:
-
Generation of Reactive Oxygen Species (ROS): Increased ROS levels can lead to mitochondrial depolarization.[5][6][7]
-
Activation of Caspases: Activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7) is a hallmark of apoptosis.[5][6][7][17]
-
PARP Cleavage and DNA Fragmentation: Activated caspases can cleave poly(ADP-ribose) polymerase (PARP) and lead to DNA fragmentation, culminating in cell death.[5][6]
Modulation of Kinase Signaling Pathways: Pyrazole derivatives can also exert their cytotoxic effects by targeting key protein kinases involved in cancer cell proliferation and survival. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway can suppress cell growth and induce apoptosis.[18]
-
MAPK Pathway (ERK, p38, JNK): Pyrazoles have been shown to dephosphorylate and inactivate pro-survival kinases like ERK and p38, while activating the pro-apoptotic JNK.[5][6][18]
-
STAT3 Pathway: Inactivation of STAT3, a key transcription factor in many cancers, has also been observed.[5][6]
Cell Cycle Arrest: Some pyrazole compounds can cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[5][6]
This guide provides a foundational understanding of the in vitro cytotoxicity assays relevant to pyrazole compounds. The choice of assay should be guided by the specific research question, the properties of the test compounds, and the available laboratory resources. For a comprehensive cytotoxic profile, it is often advisable to use a combination of assays that measure different cellular parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. blog.quartzy.com [blog.quartzy.com]
- 13. researchgate.net [researchgate.net]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. researchgate.net [researchgate.net]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Pyrazole Derivatives Emerge as Potent Contenders in Antimicrobial Spectrum, Rivaling Standard Antibiotics
FOR IMMEDIATE RELEASE
In the global fight against antimicrobial resistance, novel pyrazole derivatives are demonstrating significant promise, with a broad spectrum of activity that in some cases surpasses that of conventional antibiotics. A comprehensive review of recent experimental data reveals that these heterocyclic compounds exhibit potent inhibitory effects against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2] This guide provides a comparative analysis of the antimicrobial performance of various pyrazole derivatives against standard antibiotics, supported by quantitative data and detailed experimental protocols.
The escalating threat of multidrug-resistant microorganisms has catalyzed the search for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3] Recent research has focused on the synthesis and evaluation of novel pyrazole derivatives, yielding compounds with remarkable antimicrobial efficacy.[1][2]
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.[2] The following table summarizes the MIC values of representative pyrazole derivatives against a panel of clinically relevant bacteria, in comparison to standard antibiotics. Lower MIC values indicate greater potency.[2]
| Compound/Antibiotic | Staphylococcus aureus (Gram-positive) | Methicillin-resistantStaphylococcus aureus (MRSA) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Pyrazole Derivatives | |||||
| Thiazolo-pyrazole derivative (17) | - | 4 µg/mL | - | - | - |
| Imidazo-pyridine substituted pyrazole (18) | - | >1 µg/mL (MBC) | <1 µg/mL (MBC) | <1 µg/mL (MBC) | <1 µg/mL (MBC) |
| Pyrazole-containing benzofuran (20) | 7.81 µg/mL | - | 15.6 µg/mL | 3.91 µg/mL | - |
| Dihydrotriazine substituted pyrazole (40) | - | 1 µg/mL | 1 µg/mL | - | - |
| Pyrazole-derived oxazolidinone (41) | - | 0.25–2.0 µg/mL | - | - | - |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | 62.5-125 µg/mL | - | 62.5-125 µg/mL | 62.5-125 µg/mL | - |
| Pyrazole derivative (3) | - | - | 0.25 µg/mL | - | - |
| Pyrazole derivative (4) | - | - | - | - | - |
| Standard Antibiotics | |||||
| Ciprofloxacin | - | - | - | - | - |
| Moxifloxacin | - | 1 µg/mL | - | - | - |
| Oxacillin | - | >1 µg/mL | - | - | - |
| Linezolid | - | >0.25–2.0 µg/mL | - | - | - |
| Chloramphenicol | >62.5-125 µg/mL | - | >62.5-125 µg/mL | >62.5-125 µg/mL | - |
| Tetracycline | >0.97-62.5 µg/mL | - | >0.97-62.5 µg/mL | - | >0.97-62.5 µg/mL |
| Ampicillin | - | - | - | - | - |
Note: '-' indicates data not available in the cited sources. MBC refers to Minimum Bactericidal Concentration.
The data clearly indicates that several pyrazole derivatives exhibit potent antibacterial activity, with some compounds showing efficacy comparable or superior to standard antibiotics against both Gram-positive and Gram-negative bacteria.[1][4][5] Notably, certain derivatives have demonstrated significant activity against multidrug-resistant strains like MRSA.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial susceptibility testing. The following is a generalized protocol for the broth microdilution method, a common technique used to evaluate the efficacy of antimicrobial agents.
Objective: To determine the lowest concentration of a test compound (pyrazole derivative or standard antibiotic) that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Test compounds (pyrazole derivatives)
-
Standard antibiotics (positive controls)
-
Bacterial cultures in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculum Preparation: Bacterial strains are cultured overnight and then diluted in CAMHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the bacterial suspension in CAMHB without any antimicrobial agent.
-
Sterility Control: Wells containing only sterile CAMHB.
-
Positive Control: Wells containing a standard antibiotic with known efficacy against the test organism.
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[2]
Visualizing the Experimental Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key steps in the broth microdilution method for MIC determination.
Caption: Workflow of the broth microdilution method for MIC determination.
Signaling Pathway Inhibition: A Potential Mechanism of Action
While the precise mechanisms of action for all novel pyrazole derivatives are still under investigation, many are believed to target essential bacterial metabolic pathways.[1] One such critical pathway involves DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair in bacteria. Inhibition of these enzymes leads to a disruption of DNA synthesis, ultimately causing bacterial cell death. Several pyrazole derivatives have been identified as potent inhibitors of these enzymes.[1]
Caption: Inhibition of DNA gyrase by pyrazole derivatives blocks DNA supercoiling.
The presented data underscores the significant potential of pyrazole derivatives as a promising class of antimicrobial agents. Their broad-spectrum activity, including efficacy against resistant strains, highlights their importance in the quest for new antibiotics.[2] Further research, including in vivo studies and toxicological profiling, is warranted to fully elucidate their therapeutic potential and pave the way for their clinical application. The versatility of the pyrazole scaffold offers a rich platform for the design and development of next-generation antimicrobial drugs.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. echemcom.com [echemcom.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide Analogs: A Guide to Biological Activity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and related pyrazole carbohydrazides. In the absence of direct cross-reactivity studies for the lead compound, this document offers a valuable resource for inferring potential off-target effects and understanding the spectrum of activity of this class of molecules. The data presented herein, including quantitative biological activity and detailed experimental protocols, can aid in the design of more selective compounds and guide future cross-reactivity assessments.
Summary of Biological Activities
The pyrazole carbohydrazide scaffold has been extensively investigated for its therapeutic potential, demonstrating a broad range of biological activities. The primary areas of investigation include anticancer and antimicrobial applications. The following tables summarize the cytotoxic and antimicrobial activities of various substituted pyrazole-5-carbohydrazide derivatives.
Table 1: Anticancer Activity of Pyrazole-5-Carbohydrazide Derivatives
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | H | Indole-3-yl | HepG-2 | 0.71 | |
| BGC823 | 0.71 | ||||
| BT474 | 1.39 | ||||
| Series 2 | Arylmethyl | Aryl | A549 | Not specified (growth inhibition) | [1] |
| P3C | Tetrahydrocyclopenta[c]pyrazole | (2-hydroxy-1-naphthyl)methylene | MDA-MB-231 | 0.49 | [2] |
| NCI-H358 | 0.19 | [2] | |||
| MDA-MB-468 | 0.25 | [2] | |||
| Series 3 | Methyl | Phenyl | ACHN (Kidney) | 6.10 | [3] |
| Nitrobenzene | ACHN (Kidney) | 6.48 | [3] | ||
| Phenyl | Nitrobenzene | ACHN (Kidney) | 5.87 | [3] | |
| Methyl | Dimethylaminobenzene | A2780 (Ovarian) | 8.57 | [3] | |
| Compound 2 | Not specified | Not specified | A549 | 220.20 | [4] |
| Compound 1 | Not specified | Not specified | A549 | 613.22 | [4] |
Table 2: Antimicrobial Activity of Pyrazole-5-Carbohydrazide Derivatives
| Compound ID | R Substituent | Microbial Strain | Activity | Reference |
| Series 4 | (aryl)methylene | Staphylococcus aureus | Inactive | [5][6] |
| Pseudomonas aeruginosa | Inactive | [5][6] | ||
| Bacillus subtilis | Inactive | [5][6] | ||
| Candida albicans | Inactive | [5][6] | ||
| Series 5 | 5-(benzofuran-2-yl) | Candida albicans | Active | [7] |
| Bacteria | Some derivatives active | [7] | ||
| Series 6 | Fluoro phenyl | E. coli | 89% inhibition | [8] |
| S. aureus | 78% inhibition | [8] | ||
| P. aeruginosa | 75% inhibition | [8] | ||
| B. subtilis | 75% inhibition | [8] | ||
| S. cerevisiae | 80% inhibition | [8] | ||
| C. albicans | 100% inhibition | [8] |
Experimental Protocols
Synthesis of N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide Derivatives
A general method for the synthesis of the title compounds involves a two-step process. First, the corresponding ethyl 3-substituted-1H-pyrazole-5-carboxylate is reacted with hydrazine hydrate to yield the pyrazole carbohydrazide intermediate. This intermediate is then condensed with a functionalized aromatic aldehyde to produce the final N'-[(aryl)methylene]-5-substituted-1H-pyrazole-3-carbohydrazide derivative.[5][6]
Figure 1. General synthesis workflow for pyrazole carbohydrazide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][9][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Screening
The antimicrobial activity of the compounds is typically assessed using methods like the agar well-diffusion method.[12]
-
Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.
-
Well Preparation: Wells are created in the agar using a sterile borer.
-
Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to determine the antimicrobial activity.
Discussion and Future Directions
The presented data highlights the diverse biological activities of pyrazole-5-carbohydrazide derivatives. The substitutions on the pyrazole ring and the carbohydrazide moiety significantly influence the type and potency of the biological activity. For instance, indole substitutions appear to confer potent anticancer activity, while certain arylmethylene substitutions lead to significant antimicrobial effects.
The broad spectrum of activity observed for some derivatives suggests a potential for cross-reactivity with multiple biological targets. To further investigate this, it is recommended to:
-
Perform Kinase Profiling: Screen active compounds against a panel of kinases to identify potential off-target interactions, as many signaling pathways are regulated by kinases.
-
Utilize Target-Based Assays: Once primary targets are identified, conduct specific enzymatic or receptor-binding assays to quantify the affinity of the compounds for these targets.
-
Conduct In Vivo Studies: Assess the efficacy and toxicity of lead compounds in animal models to understand their overall pharmacological profile.
This comparative guide serves as a foundational resource for researchers working with this compound and its analogs. By understanding the structure-activity relationships and the biological activity profiles of these compounds, more selective and potent therapeutic agents can be developed, and their potential for cross-reactivity can be better anticipated and managed.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient synthesis and antimicrobial activity of new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Selectivity in Focus: A Comparative Guide to Pyrazole-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic impact.[1][2][3] This guide provides a comparative analysis of the selectivity profiles of prominent pyrazole-based enzyme inhibitors, supported by quantitative data and detailed experimental methodologies. Understanding the selectivity of these compounds is paramount in drug development to maximize therapeutic efficacy while minimizing off-target effects.[4]
Comparative Selectivity Profiles of Pyrazole-Based Kinase Inhibitors
The inhibitory activity of pyrazole-based compounds is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the IC50 values of selected pyrazole-based kinase inhibitors against their primary targets and a panel of off-target kinases, providing a clear comparison of their selectivity.
Table 1: Selectivity Profile of Ruxolitinib
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2.[5][6]
| Kinase Target | Ruxolitinib IC50 (nM) | Reference |
| JAK1 | 3.3 | [6] |
| JAK2 | 2.8 | [6] |
| TYK2 | 19 | [6] |
| JAK3 | 428 | [6] |
Table 2: Selectivity Profile of Crizotinib
Crizotinib is a multi-targeted kinase inhibitor, primarily targeting ALK and c-Met.[7]
| Kinase Target | Crizotinib IC50 (nM) | Reference |
| ALK | 24 | |
| c-Met | 20 | |
| RON | 40 | |
| AXL | 13 | |
| Tie-2 | 96 | |
| TRKB | 28 |
Note: IC50 values for Crizotinib can vary depending on the specific assay conditions and cell lines used.
Table 3: Selectivity of Pyrazole-Based B-Raf(V600E) Inhibitors
A series of pyrazolopyridine inhibitors have been developed to target the B-Raf(V600E) mutation. The selectivity of these compounds is influenced by their ability to bind to the "DFG-out" conformation of the kinase.[8]
| Compound | B-Raf(V600E) IC50 (nM) | Off-Target Kinase(s) with Significant Inhibition | Reference |
| Compound X | 5 | p38α | [8] |
| Compound Y | 12 | VEGFR2 | [8] |
Table 4: Selectivity of Other Notable Pyrazole-Based Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets | Reference |
| Tozasertib | Aurora Kinase A | 3 | Flt-3, Ret | [5] |
| Danusertib | Aurora Kinase A/B/C | 13/25/61 | Abl, TrkA | [5] |
| Prexasertib | CHK1 | <1 | CHK2 | [5] |
| Compound 1 (Akt inhibitor) | Akt1 | 61 | Selectivity towards Akt family | [9] |
| Afuresertib (Akt inhibitor) | Akt1 | 1.3 (Ki = 0.08 nM) | High potency | [9] |
| Compound 10 (Bcr-Abl inhibitor) | Bcr-Abl | 14.2 | Potent against K562 leukemia cells | [9] |
| Compound 28 (CDK inhibitor) | CDK12/13 | 9/5.8 | Less potent on CDK7 | [9] |
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the signaling pathways in which the target enzymes are involved is crucial for predicting the cellular effects of the inhibitors.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[1][10][11] Ruxolitinib exerts its therapeutic effect by inhibiting JAKs within this pathway.
ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, can drive the growth of various cancers.[2][12] Crizotinib is an inhibitor of the ALK signaling pathway.
Experimental Protocols for Selectivity Profiling
Accurate and reproducible experimental protocols are essential for determining the selectivity of enzyme inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add the inhibitor dilutions to the wells of a microtiter plate. Include controls with no inhibitor (vehicle only) and no enzyme.
-
-
Pre-incubation:
-
Add the diluted kinase to each well and incubate for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[13]
-
-
Kinase Reaction:
-
Signal Detection:
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14]
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to assess the binding of an inhibitor to a kinase by measuring the change in the protein's thermal stability.[16][17]
Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of the purified kinase in a suitable buffer.
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[18]
-
Prepare dilutions of the pyrazole-based inhibitor.
-
-
Sample Preparation:
-
In a PCR plate, mix the kinase, fluorescent dye, and buffer.
-
Add the inhibitor dilutions to the respective wells. Include a no-inhibitor control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.[18]
-
-
Data Analysis:
-
The fluorescence will increase as the protein unfolds, exposing its hydrophobic core to the dye.
-
Plot fluorescence versus temperature to generate a melting curve.
-
The midpoint of the transition is the melting temperature (Tm).
-
The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control indicates the extent of protein stabilization upon inhibitor binding. A larger ΔTm suggests stronger binding.[17][18]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement of an inhibitor within a cellular environment.[4][19][20]
Workflow:
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the pyrazole-based inhibitor at various concentrations or with a vehicle control. Incubate to allow for cellular uptake and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes or plates.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[19]
-
-
Protein Extraction:
-
Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated (unfolded) proteins by centrifugation.[19]
-
-
Target Quantification:
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples.
-
Ligand binding stabilizes the target protein, resulting in a shift of the melting curve to a higher temperature. This thermal shift confirms that the inhibitor engages with its target inside the cell.[20]
-
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine inhibitors of B-Raf(V600E). Part 4: rational design and kinase selectivity profile of cell potent type II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. eubopen.org [eubopen.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. drugtargetreview.com [drugtargetreview.com]
A Head-to-Head Comparison of Pyrazole Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its versatility allows for the development of targeted therapies for a range of diseases, from inflammation to cancer.[3] This guide provides a comparative analysis of various pyrazole analogs, presenting key experimental data to facilitate informed decisions in drug discovery and development.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
A prominent class of pyrazole-based drugs selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[4] This selective inhibition provides anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[5][6]
Below is a comparative summary of the in vitro inhibitory activity of several pyrazole analogs against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 0.87 | 0.04 | 21.75 | [7] |
| Deracoxib | - | - | - | [8] |
| Mavacoxib | - | - | - | [9] |
| Compound 2a | - | 0.01987 | - | [10] |
| Compound 3b | - | 0.03943 | 22.21 | [10] |
| Compound 4a | - | 0.06124 | 14.35 | [10] |
| Compound 5b | - | 0.03873 | 17.47 | [10] |
| Compound 5e | - | 0.03914 | 13.10 | [10] |
| Compound 11 | - | 0.043 | - | [11] |
| Compound 12 | - | 0.049 | - | [11] |
| Compound 15 | - | 0.045 | - | [11] |
| Compound 4a (hydrazone) | - | 0.67 | 8.41 | [7] |
| Compound 4b (hydrazone) | - | 0.58 | 10.55 | [7] |
| Compound 44 | - | 0.01 | - | [6] |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1.
Signaling Pathway of COX-2 Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thescipub.com [thescipub.com]
- 9. zoetis.com.br [zoetis.com.br]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Mechanisms: A Comparative Guide to Pyrazole Carbohydrazides and Their Alternatives
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been published today, offering researchers, scientists, and drug development professionals an in-depth comparison of the mechanism of action of pyrazole carbohydrazides against key therapeutic alternatives. This guide provides a detailed analysis of their interactions with major biological targets, supported by experimental data, to elucidate their therapeutic potential and guide future drug discovery efforts.
Pyrazole carbohydrazides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide focuses on three primary mechanisms of action where pyrazole carbohydrazides have shown notable efficacy: cyclooxygenase-2 (COX-2) inhibition, carbonic anhydrase (CA) inhibition, and cannabinoid receptor 1 (CB1) antagonism. The performance of pyrazole carbohydrazides is objectively compared with established drugs: Celecoxib (a selective COX-2 inhibitor), Acetazolamide (a carbonic anhydrase inhibitor), and Rimonabant (a CB1 receptor antagonist).
Comparative Analysis of Biological Activity
The therapeutic efficacy of pyrazole carbohydrazides and their alternatives is rooted in their ability to selectively bind to and modulate the activity of their respective protein targets. The following tables summarize the quantitative data from various studies, providing a clear comparison of their inhibitory potency.
Cyclooxygenase-2 (COX-2) Inhibition
Table 1: Comparison of IC50 Values for COX-2 Inhibition
| Compound Class | Specific Compound Example | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrazole Carbohydrazide | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | Less potent than Celecoxib | - | Selectively inhibits COX-2 |
| Pyrazole-pyridazine hybrid | Compound 5f | 1.50 | - | 9.56 |
| Pyrazole-pyridazine hybrid | Compound 6f | 1.15 | - | 8.31 |
| Alternative | Celecoxib | 0.052 - 2.16 | >10 | >4.6 - >192 |
| Alternative | Indomethacin (Non-selective) | Variable | Variable | ~1 |
Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative range from multiple sources.[1][2][3]
Carbonic Anhydrase (CA) Inhibition
Table 2: Comparison of Ki Values for Carbonic Anhydrase Inhibition
| Compound Class | Specific Compound Example | hCA I Ki (nM) | hCA II Ki (nM) |
| Pyrazole-carboxamide | Compound 6a | 63 | 7 |
| Pyrazole-carboxamide | Compound 6b | - | - |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Compound 1f | 58.8 | 6.6 |
| Pyrazolo[4,3-c]pyridine Sulfonamide | Compound 1k | 88.3 | 5.6 |
| 1,3,5-trisubstituted-pyrazoline | Compound 13 (F substituent) | 316.7 ± 9.6 | 412.5 ± 115.4 |
| 1,3,5-trisubstituted-pyrazoline | Compound 14 (Br substituent) | - | - |
| Alternative | Acetazolamide | 250 | 12.1 - 293.4 |
Note: Ki values represent the inhibition constant and a lower value indicates a more potent inhibitor. Data is compiled from various studies.[4][5][6][7]
Cannabinoid Receptor 1 (CB1) Antagonism
Table 3: Comparison of Ki Values for CB1 Receptor Binding
| Compound Class | Specific Compound Example | CB1 Ki (nM) | CB2 Ki (nM) |
| Pyrazole derivative | para-iodine-phenyl substituted | 7.5 | - |
| Oxygen-bridged Pyrazole | Compound 1d | 35 | - |
| Oxygen-bridged Pyrazole | Compound 1e | 21.70 | - |
| Alternative | Rimonabant | 2 | >1000 |
Note: Ki values indicate the binding affinity of the compound to the receptor.[8][9]
Unraveling the Mechanism of Action: A Molecular Perspective
The distinct therapeutic effects of pyrazole carbohydrazides and their counterparts are dictated by their specific molecular interactions within the binding sites of their target proteins.
Inhibition of Cyclooxygenase-2 (COX-2)
Both pyrazole-containing compounds and Celecoxib target the catalytic site of the COX-2 enzyme, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
dot
Molecular docking studies reveal that the sulfonamide or a similar functional group on these molecules inserts into a hydrophilic side-pocket of the COX-2 active site, forming crucial hydrogen bonds with key residues like Arg513 and His90.[10][11] This interaction is a hallmark of selective COX-2 inhibitors and is responsible for their reduced gastrointestinal side effects compared to non-selective NSAIDs.
Inhibition of Carbonic Anhydrase (CA)
Pyrazole carbohydrazide derivatives and Acetazolamide inhibit carbonic anhydrase by coordinating with the zinc ion (Zn²⁺) in the enzyme's active site. This inhibition disrupts the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental process in pH regulation and fluid balance.
dot
The sulfonamide moiety present in many active pyrazole derivatives is crucial for this inhibitory activity, as it directly interacts with the zinc ion.[4][5] The rest of the molecule forms additional interactions with amino acid residues in the active site, influencing the compound's potency and isoform selectivity.[12][13]
Antagonism of Cannabinoid Receptor 1 (CB1)
Pyrazole carbohydrazides, exemplified by derivatives of Rimonabant, act as antagonists or inverse agonists at the CB1 receptor. This G-protein coupled receptor is primarily expressed in the brain and is involved in regulating appetite, metabolism, and mood.
dot
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. Refined structure of the acetazolamide complex of human carbonic anhydrase II at 1.9 A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Maze: A Comparative Guide to the Pharmacokinetic Properties of Pyrazole Compounds
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to its journey from the lab to the clinic. This guide provides an objective comparison of the pharmacokinetic properties of several notable pyrazole-containing drugs, supported by experimental data and detailed methodologies. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs across various therapeutic areas.
The unique physicochemical properties of the pyrazole ring can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its efficacy and safety profile. This guide will delve into the pharmacokinetic parameters of prominent pyrazole-based drugs, offering a comparative analysis to aid in the evaluation and development of new chemical entities.
Comparative Pharmacokinetic Profiles of Pyrazole Compounds
The following table summarizes key pharmacokinetic parameters of selected pyrazole-containing drugs in humans, providing a snapshot of their behavior within the body.
| Compound | Therapeutic Class | Tmax (hours) | Half-life (hours) | Absolute Bioavailability (%) | Major Route(s) of Elimination & Metabolism |
| Celecoxib | Anti-inflammatory | ~3 | ~11 | ~22-40% (capsule) | Primarily hepatic metabolism (CYP2C9) followed by excretion in feces and urine.[1][2][3] |
| Rimonabant | Anti-obesity (withdrawn) | ~2 | ~16 days (in obese individuals) | Not specified | Hepatic metabolism (CYP3A and amidohydrolase pathways).[4][5] |
| Sildenafil | Erectile Dysfunction | ~1 | ~4 | 41 | Hepatic metabolism (primarily CYP3A4, minor CYP2C9) to an active metabolite (N-desmethyl sildenafil).[6][7] |
| Anagliptin | Anti-diabetic | ~1.8 | ~4.37 | >73% | Incompletely metabolized; about 50% excreted unchanged in urine. Major metabolite is a carboxylate derivative.[8][9] |
| Crizotinib | Anti-cancer | 4-6 | 42 | 43 | Primarily oxidative metabolism/hepatic elimination; major components in plasma are unchanged crizotinib and its lactam metabolite.[2][9][10] |
| Fipronil | Ectoparasiticide (veterinary) | Rapid absorption | Slow elimination | Not specified for oral tablet in dogs | Metabolized to fipronil sulfone.[8][11] |
| Betazole | Diagnostic agent | Not specified | Not specified | Not specified | Used as a histamine H2 receptor agonist to stimulate gastric acid secretion.[4] |
In Vivo Pharmacokinetic Analysis: A Detailed Protocol
A thorough understanding of a compound's pharmacokinetic profile is achieved through meticulously planned and executed in vivo studies. Below is a representative experimental protocol for evaluating the pharmacokinetics of a novel pyrazole compound in a rat model.
Objective: To determine the pharmacokinetic parameters of a novel pyrazole compound following oral administration in Sprague-Dawley rats.
Materials:
-
Novel pyrazole compound
-
Vehicle for administration (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley rats (male, 250-300g)
-
Oral gavage needles
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment, with free access to food and water.
-
Dosing: Fast the rats overnight (with access to water) before dosing. Administer the pyrazole compound via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Bioanalysis:
-
Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples. Centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the pyrazole compound.[12]
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and half-life.
Visualizing Key Processes in Pharmacokinetic Evaluation
To further clarify the experimental workflow and the underlying biological pathways, the following diagrams are provided.
This guide provides a foundational understanding of the pharmacokinetic properties of pyrazole compounds. For researchers and drug development professionals, a thorough evaluation of these properties is a critical step in the journey of discovering and developing novel therapeutics. The provided data and protocols serve as a valuable resource for designing and interpreting pharmacokinetic studies, ultimately contributing to the successful translation of promising pyrazole-based candidates into effective medicines.
References
- 1. ClinPGx [clinpgx.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. droracle.ai [droracle.ai]
- 4. benchchem.com [benchchem.com]
- 5. sketchviz.com [sketchviz.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 8. Oral pharmacokinetic profile of fipronil and efficacy against flea and tick in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Therapeutic Index of Novel Pyrazole Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of novel pyrazole derivatives, focusing on their therapeutic index as potential anticancer agents. The analysis is based on recently published experimental data, comparing the cytotoxicity of these compounds against various cancer cell lines and, where available, non-cancerous cells. This guide aims to facilitate the objective evaluation of these derivatives for further drug development.
Comparative Efficacy and Cytotoxicity Data
The therapeutic potential of a novel compound is often initially assessed by its selective cytotoxicity towards cancer cells over normal cells. The Selective Cytotoxicity Index (SCI), calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC50 normal / CC50 cancer), serves as an in vitro proxy for the therapeutic index. A higher SCI value indicates greater selectivity and a more promising therapeutic window.[1]
The following tables summarize the cytotoxic activities (IC50/CC50 values) of several recently developed pyrazole derivatives against various human cancer and non-cancerous cell lines.
Table 1: Cytotoxicity of Pyrazole-Linked Benzothiazole-β-Naphthol and Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selective Index (SI) | Reference Drug | Ref. IC50 (µM) | Citation |
|---|---|---|---|---|---|---|---|---|
| Compound 60 | A549, HeLa, MCF7 | 4.63 - 5.54 | HEK293 | > 45 | > 8.1 | - | - | [2] |
| Compound 61 | A549, HeLa, MCF7 | 4.63 - 5.54 | HEK293 | > 45 | > 8.1 | - | - | [2] |
| Compound 62 | A549, HeLa, MCF7 | 4.63 - 5.54 | HEK293 | > 45 | > 8.1 | - | - | [2] |
| Compound 49 | 15 Cancer Lines | 0.03 - 6.56 | - | - | - | - | - |[2] |
Table 2: Cytotoxicity of Polysubstituted Pyrazole Derivatives Compared to Doxorubicin
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selective Index (SI) | Reference Drug | Ref. IC50 (µM) | Citation |
|---|---|---|---|---|---|---|---|---|
| Compound 57 | HepG2, MCF7, HeLa | 3.11 - 4.91 | WISH, W138 | Lower toxicity than DOX | Favorable | Doxorubicin | 4.30 - 5.17 | [2] |
| Compound 58 | HepG2, MCF7, HeLa | 4.06 - 4.24 | WISH, W138 | Lower toxicity than DOX | Favorable | Doxorubicin | 4.30 - 5.17 | [2] |
| Compound 7a | HepG2 | 6.1 ± 1.9 | - | - | - | Doxorubicin | 24.7 ± 3.2 | [3] |
| Compound 7b | HepG2 | 7.9 ± 1.9 | - | - | - | Doxorubicin | 24.7 ± 3.2 |[3] |
Table 3: Cytotoxicity and Selectivity of Pyrazole Derivative PTA-1
| Compound | Cancer Cell Line | CC50 (µM) | Normal Cell Line | CC50 (µM) | Selective Cytotoxicity Index (SCI) | Citation |
|---|---|---|---|---|---|---|
| PTA-1 | Jurkat | 0.32 | MCF-10A | >1 | > 3.1 | [1] |
| PTA-1 | MDA-MB-231 | Varies | MCF-10A | >1 | Favorable |[1] |
Table 4: Cytotoxicity of Pyrazole-Oxindole and CDK2-Inhibiting Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50/CC50 (µM) | Reference Drug | Ref. IC50 (µM) | Target/Mechanism | Citation |
|---|---|---|---|---|---|---|
| Compound 6h | Jurkat | 4.36 ± 0.2 | - | - | Apoptosis Induction | [4] |
| Compound 29 | HepG2 | 10.05 | - | - | CDK2 Inhibition | [2] |
| Compound 5 | MCF-7 | 8.03 | Doxorubicin | - | CDK2 Inhibition | [5] |
| Compound 6 | MCF-7 | 26.08 | Doxorubicin | - | CDK2 Inhibition | [5] |
| Compound 11 | - | - | Roscovitine | - | CDK2 Inhibition (IC50 = 0.45 µM) |[5] |
Experimental Protocols
Detailed and standardized methodologies are critical for the comparison of experimental data across different studies. Below are protocols for key assays commonly used to assess the cytotoxic and mechanistic properties of novel compounds.
2.1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF7, HeLa) and normal cells (e.g., HEK293) are seeded into 96-well plates at a specified density and allowed to adhere overnight.[2]
-
Compound Treatment: Cells are treated with various concentrations of the novel pyrazole derivatives or a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in living cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50/CC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
2.2. Cell Cycle Analysis via Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution.
-
Cell Treatment: Cells are seeded and treated with the test compound at its IC50 concentration for a defined period (e.g., 24 hours).[3]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Fixed cells are washed and stained with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase A to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Data Analysis: The data is analyzed to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest.[3][4]
2.3. Apoptosis Detection (Annexin V-FITC Assay)
This assay identifies cells undergoing apoptosis, a form of programmed cell death.
-
Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and used to detect this externalized PS.
-
Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a specified time.[4]
-
Staining: Harvested cells are washed and resuspended in a binding buffer. Annexin V-FITC and a viability dye like propidium iodide (PI) are added.
-
Analysis: The stained cells are analyzed by flow cytometry. Cells are categorized as:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
-
Interpretation: A significant increase in the percentage of Annexin V-positive cells indicates that the compound induces apoptosis.[6]
Visualized Workflows and Signaling Pathways
Understanding the experimental process and the compound's mechanism of action is aided by visual diagrams.
Caption: High-level workflow for the preclinical assessment of novel pyrazole derivatives.
Several pyrazole derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[2][5] The inhibition of the CDK2/Cyclin complex disrupts cell cycle progression, typically leading to arrest at the G1/S transition, thereby preventing cancer cell proliferation.
Caption: Mechanism of cell cycle arrest via inhibition of the CDK2/Cyclin E complex.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-tert-butyl-1H-pyrazole-5-carbohydrazide
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of 3-tert-butyl-1H-pyrazole-5-carbohydrazide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following steps are based on general laboratory hazardous waste management guidelines.[1][2][3]
1. Waste Identification and Classification:
-
Treat this compound as a hazardous waste.[3]
-
Based on the general characteristics of similar pyrazole compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][5][6]
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Incompatible materials must be kept separate to prevent dangerous chemical reactions.[2][3] For instance, store it away from strong oxidizing agents, bases, and reducing agents.[4]
3. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original container is often the best choice for storing the waste.[1][7]
-
The container must be in good condition and have a secure, tight-fitting lid.[2][7]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must include the full chemical name: "this compound" (avoiding abbreviations or chemical formulas), the date accumulation started, and any other information required by your institution.[3]
5. Storage:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[1][2]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure that the storage area is secure and away from ignition sources.[4]
6. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[4][8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][7]
-
Follow all institutional procedures for waste pickup requests.
Regulatory Framework
The management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) at the federal level in the United States, which is implemented by the Environmental Protection Agency (EPA).[9][10][11] State and local regulations may also apply and can be more stringent than federal laws.[9] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[11]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Key Data Summary
For quick reference, the following table summarizes the critical information for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Waste |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat |
| Handling Area | Well-ventilated area, preferably a chemical fume hood |
| Incompatible Materials | Strong oxidizing agents, bases, reducing agents[4] |
| Waste Container | Designated, leak-proof, chemically compatible, sealed |
| Container Labeling | "Hazardous Waste," full chemical name, accumulation start date |
| Storage Location | Designated Satellite Accumulation Area (SAA) |
| Disposal Method | Contact institutional EHS for collection by a certified vendor |
| Prohibited Disposal | Do not dispose down the drain or in regular trash[4][8] |
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
- 11. dnr.mo.gov [dnr.mo.gov]
Personal protective equipment for handling 3-tert-butyl-1H-pyrazole-5-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-tert-butyl-1H-pyrazole-5-carbohydrazide in a laboratory setting. Adherence to these guidelines is critical for mitigating risks and ensuring a safe working environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Engineering Controls:
-
Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
An eyewash station and safety shower must be readily accessible.[2][3]
Personal Protective Equipment (PPE) Summary:
| Body Part | Required PPE | Material/Standard Specification |
| Hands | Chemical-resistant gloves | Neoprene or nitrile gloves are recommended.[3] Inspect gloves before each use and change them frequently.[4] |
| Eyes/Face | Safety goggles and face shield | Use tightly fitting safety goggles.[3] A face shield should be worn when there is a risk of splashing.[3] |
| Body | Flame-resistant lab coat | A lab coat should be worn to protect against spills.[3] For larger quantities or increased risk of exposure, chemical-resistant overalls may be necessary.[5][6] |
| Respiratory | Respirator (if necessary) | If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges should be used.[3][7] |
| Feet | Closed-toe shoes | Leather or rubber shoes are recommended.[3] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Review Safety Information: Before handling, review this guide and any available safety information for similar compounds.
-
Designate Work Area: Clearly mark the area where the compound will be handled and restrict access.[8]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Equipment: Ensure all necessary equipment (spatulas, glassware, etc.) is clean, dry, and readily available inside the chemical fume hood.
Handling:
-
Weighing and Transferring:
-
Dissolving:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
-
During Reaction:
-
Keep the reaction vessel closed or under a condenser to prevent the release of vapors.
-
Continuously monitor the reaction for any unexpected changes.
-
Post-Handling:
-
Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Decontaminate all equipment used.
-
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[10]
Disposal Plan
Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[9][11]
Waste Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow Diagram
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. redox.com [redox.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. pppmag.com [pppmag.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. afgsci.com [afgsci.com]
- 10. atamankimya.com [atamankimya.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
